molecular formula C26H27F3N2O3 B10787054 (R)-Vorbipiprant CAS No. 2502965-92-4

(R)-Vorbipiprant

Cat. No.: B10787054
CAS No.: 2502965-92-4
M. Wt: 472.5 g/mol
InChI Key: CADWTPLFEZSAHM-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CR6086 is under investigation in clinical trial NCT03163966 (A Study of the EP4 Antagonist CR6086 in Combination With Methotrexate, in Dmard-naïve Patients With Early Rheumatoid Arthritis).

Properties

CAS No.

2502965-92-4

Molecular Formula

C26H27F3N2O3

Molecular Weight

472.5 g/mol

IUPAC Name

4-[1-[[(7R)-6-[[4-(trifluoromethyl)phenyl]methyl]-6-azaspiro[2.5]octane-7-carbonyl]amino]cyclopropyl]benzoic acid

InChI

InChI=1S/C26H27F3N2O3/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34/h1-8,21H,9-16H2,(H,30,32)(H,33,34)/t21-/m1/s1

InChI Key

CADWTPLFEZSAHM-OAQYLSRUSA-N

Isomeric SMILES

C1CC12CCN([C@H](C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1CC12CCN(C(C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(R)-CR6086 Downstream Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CR6086, also known as Vorbipiprant, is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), plays a significant role in a variety of physiological and pathological processes, including inflammation, immune responses, and tumorigenesis. This technical guide provides an in-depth analysis of the downstream signaling pathway of (R)-CR6086, focusing on its mechanism of action as an EP4 receptor antagonist. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.

Mechanism of Action of (R)-CR6086

(R)-CR6086 exerts its pharmacological effects by competitively binding to the EP4 receptor, thereby preventing its activation by the endogenous ligand PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. Activation of the EP4 receptor by PGE2 initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes involved in inflammation and immunity.

By antagonizing the EP4 receptor, (R)-CR6086 effectively inhibits this entire downstream signaling pathway, leading to a reduction in the production of pro-inflammatory and immunomodulatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of (R)-CR6086 with the EP4 receptor and its impact on downstream signaling events.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 16.6 nMHuman EP4 Receptor[1]
Functional Antagonism (IC50) 22 nMPGE2-stimulated cAMP production in HEK293-hEP4 cells[1]

Table 1: (R)-CR6086 Receptor Binding and Functional Antagonism

Downstream EffectIC50 ValueCell TypeReference
Inhibition of IL-6 gene expression 70 nMHuman THP-1-derived macrophages
Inhibition of VEGF gene expression 25 nMHuman THP-1-derived macrophages
Inhibition of IL-23 release 608 nMHuman dendritic cells[1]
Inhibition of IL-17 release Complete inhibition at 1 µMHuman Th17 cells[1]

Table 2: Inhibitory Effects of (R)-CR6086 on Cytokine Production

Signaling Pathway and Experimental Workflow Diagrams

(R)-CR6086 Signaling Pathway

CR6086_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Activates CR6086 (R)-CR6086 CR6086->EP4 Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Target Gene Transcription (e.g., IL-23, IL-17) pCREB->Gene Modulates

Caption: Downstream signaling pathway of the EP4 receptor and the inhibitory action of (R)-CR6086.

Experimental Workflow for Assessing (R)-CR6086 Activity

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Culture target cells (e.g., HEK293-hEP4, Dendritic Cells, Th17 Cells) B 2. Pre-incubate cells with varying concentrations of (R)-CR6086 A->B C 3. Stimulate cells with PGE2 (or other appropriate agonist) B->C D1 cAMP Assay (e.g., HTRF, ELISA) C->D1 D2 Cytokine Measurement (e.g., ELISA, CBA) C->D2 D3 Gene Expression Analysis (e.g., qPCR) C->D3 E 4. Quantify cAMP levels, cytokine concentrations, or gene expression D1->E D2->E D3->E F 5. Determine IC50 values and assess dose-dependent inhibition E->F

Caption: General experimental workflow for evaluating the inhibitory effects of (R)-CR6086.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (R)-CR6086.

cAMP Production Assay in HEK293 cells expressing human EP4 receptor

Objective: To determine the functional antagonist activity of (R)-CR6086 by measuring its ability to inhibit PGE2-stimulated cAMP production.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human EP4 receptor (HEK293-hEP4) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Preparation: Cells are harvested and resuspended in stimulation buffer.

  • Compound Treatment: Cells are pre-incubated with various concentrations of (R)-CR6086 or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: PGE2 is added to the cell suspension at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of cAMP is determined for each treatment condition. The percentage of inhibition by (R)-CR6086 is calculated relative to the PGE2-stimulated response. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

IL-23 Release Assay in Human Dendritic Cells

Objective: To assess the effect of (R)-CR6086 on the production and release of the pro-inflammatory cytokine IL-23 from human dendritic cells.

Methodology:

  • Cell Isolation and Differentiation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified and differentiated into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4 for 5-7 days.

  • Compound Treatment: Differentiated DCs are pre-treated with various concentrations of (R)-CR6086 or vehicle for 1 hour.

  • Cell Stimulation: Cells are stimulated with a combination of lipopolysaccharide (LPS) and PGE2 to induce IL-23 production and release.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • IL-23 Measurement: The concentration of IL-23 in the supernatants is quantified using a specific sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of IL-23 released is normalized to the vehicle-treated control. The IC50 value for the inhibition of IL-23 release by (R)-CR6086 is calculated from the dose-response curve.

IL-17 Release Assay in Human Th17 Cells

Objective: To evaluate the inhibitory effect of (R)-CR6086 on the production of the hallmark cytokine IL-17 by differentiated human Th17 cells.

Methodology:

  • Th17 Cell Differentiation: Naive CD4+ T cells are isolated from human PBMCs and cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-6, IL-1β, IL-23, and TGF-β.

  • Compound Treatment: After several days of differentiation, the Th17 cells are pre-incubated with different concentrations of (R)-CR6086 or vehicle.

  • Cell Restimulation: The cells are then restimulated with anti-CD3/CD28 antibodies or PMA and ionomycin in the presence of PGE2 to induce IL-17 production.

  • Supernatant Collection: Culture supernatants are collected after a defined period (e.g., 48-72 hours).

  • IL-17 Measurement: The concentration of IL-17A in the supernatants is measured using a specific ELISA kit.

  • Data Analysis: The level of IL-17 inhibition is determined for each concentration of (R)-CR6086, and the dose-dependent effect is evaluated.

Conclusion

(R)-CR6086 is a selective antagonist of the EP4 receptor that effectively blocks the downstream signaling cascade initiated by PGE2. Its mechanism of action involves the inhibition of Gs protein-mediated adenylyl cyclase activation, leading to reduced intracellular cAMP levels and subsequent downregulation of PKA and CREB activity. This ultimately results in the suppression of key pro-inflammatory and immunomodulatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the therapeutic applications of EP4 receptor antagonists.

References

(R)-Vorbipiprant: An In-Depth Technical Guide to its In Vitro Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Vorbipiprant (also known as CR6086) is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Emerging preclinical evidence has highlighted its significant immunomodulatory capabilities, positioning it as a compound of interest for various therapeutic areas, including immuno-oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro immunomodulatory properties of this compound, detailing its mechanism of action, effects on various immune cell types, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: EP4 Receptor Antagonism

This compound exerts its immunomodulatory effects by selectively binding to the EP4 receptor, thereby blocking the downstream signaling cascade initiated by its natural ligand, PGE2.[1] PGE2 is a pro-inflammatory lipid mediator that, through EP4, can promote an immunosuppressive microenvironment. The binding of PGE2 to the G-protein coupled EP4 receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] By competitively inhibiting this interaction, this compound effectively dampens the immunosuppressive signals mediated by the PGE2-EP4 axis.

Quantitative Analysis of In Vitro Activity

The in vitro potency and efficacy of this compound have been quantified through various assays, as summarized in the tables below.

Parameter Cell Line/System Value Reference
Binding Affinity (Ki)Human EP4 Receptor16.6 nM[2][4]
IC50 (PGE2-stimulated cAMP production)HEK293 cells expressing human EP422 nM
IC50 (PGE2-stimulated cAMP production)THP-1 differentiated macrophages58 nM

Table 1: Receptor Binding and Functional Antagonism of this compound.

Immune Cell Type Parameter Measured Effect of this compound IC50 / Effective Concentration Reference
Human Macrophages (PMA-differentiated THP-1)IL-6 gene expressionReduction70 nM
Human Macrophages (PMA-differentiated THP-1)VEGF gene expressionReduction25 nM
Human Dendritic CellsIL-23 releaseReduction608 nM
Human Th17 CellsIL-17 releaseReduction100% inhibition at 1 µM

Table 2: Immunomodulatory Effects of this compound on Cytokine Production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing its impact on cytokine production.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates Vorbipiprant This compound Vorbipiprant->EP4 Blocks AC Adenylate Cyclase EP4->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Target Gene Transcription (e.g., IL-23, IL-6) CREB->Gene Cytokines Immunosuppressive Cytokine Production Gene->Cytokines Cytokine_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate 1. Isolate Human Immune Cells (e.g., Dendritic Cells) Culture 2. Culture Cells Isolate->Culture Stimulate 3. Add Stimulant (e.g., LPS) Culture->Stimulate Add_PGE2 4. Add PGE2 to induce EP4 signaling Stimulate->Add_PGE2 Add_Vorbipiprant 5. Add this compound (Test Group) Add_PGE2->Add_Vorbipiprant Incubate 6. Incubate Add_Vorbipiprant->Incubate Collect 7. Collect Supernatant Incubate->Collect ELISA 8. Perform ELISA for Target Cytokine (e.g., IL-23) Collect->ELISA Quantify 9. Quantify Cytokine Levels ELISA->Quantify Compare 10. Compare Treated vs. Control Groups Quantify->Compare

References

Preclinical Evidence for (R)-Vorbipiprant in Immuno-Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Vorbipiprant (formerly CR6086) is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). In the tumor microenvironment (TME), PGE2 is a critical mediator of immunosuppression, facilitating tumor immune evasion and progression. By blocking the PGE2-EP4 signaling axis, this compound represents a promising strategy to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide summarizes the core preclinical evidence for this compound in immuno-oncology, detailing its mechanism of action, efficacy in syngeneic tumor models, and its impact on the cellular composition of the TME. The provided data and experimental protocols offer a foundational resource for researchers in the field.

Mechanism of Action: Targeting the PGE2-EP4 Immunosuppressive Axis

Prostaglandin E2 is highly expressed in the TME of various cancers and exerts its immunosuppressive effects by binding to four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP4 receptor, in particular, is a major driver of PGE2-induced immune suppression.[4]

Activation of the EP4 receptor on immune cells initiates a signaling cascade that leads to:

  • Suppression of T-cell and Natural Killer (NK) Cell Function: EP4 signaling inhibits the proliferation, activation, and cytotoxic functions of CD8+ T cells and NK cells, which are critical for tumor cell killing.[3]

  • Promotion of Immunosuppressive Myeloid Cells: The pathway promotes the differentiation and activation of myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs). These cells actively suppress anti-tumor immune responses.

  • Impaired Dendritic Cell (DC) Maturation: EP4 activation can hinder the maturation and antigen-presenting capabilities of dendritic cells, a crucial step for initiating an adaptive anti-tumor response.

This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting these downstream immunosuppressive signals. This action is hypothesized to "reprogram" the TME from an immunologically "cold" (non-responsive) to a "hot" (T-cell inflamed) state, making tumors more susceptible to immune-mediated destruction and synergistic with other immunotherapies, such as immune checkpoint inhibitors.

PGE2_EP4_Signaling cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell, Myeloid Cell) PGE2 Prostaglandin E2 (PGE2) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds TumorCell Tumor Cells & Immune Cells TumorCell->PGE2 secretes AC Adenylyl Cyclase EP4_Receptor->AC PI3K PI3K/AKT Pathway EP4_Receptor->PI3K Vorbipiprant This compound Vorbipiprant->EP4_Receptor BLOCKS cAMP cAMP elevation AC->cAMP PKA PKA Activation cAMP->PKA Suppression Immune Suppression: - Decreased T/NK Cell Function - Increased MDSCs/M2 TAMs - Impaired DC Function PKA->Suppression PI3K->Suppression

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in a Syngeneic Colorectal Cancer Model

The anti-tumor activity of this compound, particularly in combination with immune checkpoint inhibitors, has been evaluated in preclinical models. A key study investigated its efficacy with an anti-PD-1 monoclonal antibody in a microsatellite stable (MSS) colorectal cancer model, which is typically resistant to immunotherapy.

Data Presentation

The combination of this compound (CR6086) and an anti-PD-1 antibody resulted in significant inhibition of tumor growth compared to the vehicle control. Monotherapy with either agent alone did not produce a significant anti-tumor effect in this model.

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 14)P-value vs. Vehicle
Vehicle111457 ± 219-
This compound (30 mg/kg) + Anti-PD-1 (150 µ g/mouse )11721 ± 166<0.05
This compound (Monotherapy)N/ANo significant effectN/A
Anti-PD-1 (Monotherapy)N/ANo significant effectN/A

Table 1: In Vivo Efficacy of this compound and Anti-PD-1 Combination in a CT26 Syngeneic Mouse Model.

Furthermore, molecular analysis of the tumor tissue from the combination treatment group showed a shift towards a more inflamed microenvironment. This was characterized by an increased gene expression of key chemokines (CCL4, CCL5, CXCL10) responsible for T-cell recruitment, as well as markers for cytotoxic T-lymphocytes (CD8α) and T-cell activation (IFNγ). Conversely, the expression of MMP-9, a metalloproteinase associated with tumor progression, was reduced.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. The following section outlines the protocol used in the key syngeneic mouse model study.

In Vivo Syngeneic Mouse Model Protocol

This protocol describes the evaluation of this compound in combination with an anti-PD-1 antibody in the CT26 colorectal cancer model.

  • Cell Line: CT26 murine colon carcinoma cells (undifferentiated, N-nitroso-N-methylurethane-induced).

  • Animal Model: Female BALB/c mice.

  • Tumor Implantation: 1 x 10⁶ CT26 cells were inoculated subcutaneously into the right flank of each mouse.

  • Treatment Initiation: Therapy commenced on day 7 post-inoculation, once tumors reached a target volume of 50-100 mm³.

  • Dosing Regimen:

    • This compound (CR6086): 30 mg/kg, administered orally (p.o.) once daily for 14 consecutive days (QDx14).

    • Anti-PD-1 mAb (clone RMP1-14): 150 µ g/mouse , administered intraperitoneally (i.p.) on days 7, 10, 14, and 17 post-inoculation.

  • Endpoints and Analysis:

    • Primary Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. The statistical significance was determined using a Two-way RM ANOVA followed by Dunnett's test.

    • Secondary Endpoints: At the end of the study, tumor tissues were harvested for further analysis, including:

      • RT-PCR: To analyze the gene expression of cytokines, chemokines, and other relevant markers within the TME.

      • Immunohistochemistry (IHC): To assess the infiltration of immune cells (e.g., CD3+ T-cells) into the tumor.

Experimental_Workflow cluster_treatment Treatment Phase (14 Days) cluster_analysis Post-Mortem Analysis start Start implantation Tumor Implantation (1x10^6 CT26 Cells in BALB/c Mice) start->implantation growth Tumor Growth Phase (Allow tumors to reach 50-100 mm³) implantation->growth randomization Randomization into Treatment Groups (n=11/group) growth->randomization group_combo Combination Group: This compound (30 mg/kg, p.o., QDx14) + Anti-PD-1 (150 µg/mouse, i.p., Days 7,10,14,17) randomization->group_combo group_vehicle Vehicle Control Group randomization->group_vehicle monitoring Tumor Volume Monitoring (Throughout treatment period) group_combo->monitoring group_vehicle->monitoring endpoint Endpoint Analysis (Day 14) monitoring->endpoint volume_analysis Final Tumor Volume Comparison (Two-way RM ANOVA) endpoint->volume_analysis tissue_harvest Tumor Tissue Harvest endpoint->tissue_harvest rt_pcr RT-PCR Analysis (Gene Expression) tissue_harvest->rt_pcr ihc IHC Analysis (Immune Cell Infiltration) tissue_harvest->ihc

Caption: Experimental workflow for in vivo efficacy testing in a syngeneic mouse model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a selective EP4 antagonist, can effectively modulate the tumor microenvironment to overcome immune resistance. By blocking the immunosuppressive PGE2-EP4 signaling pathway, it facilitates an anti-tumor immune response, demonstrating significant efficacy in combination with anti-PD-1 therapy in a preclinical colorectal cancer model. These findings provide a robust rationale for the continued clinical investigation of this compound as a novel immuno-oncology agent, particularly in combination with immune checkpoint inhibitors for the treatment of immunologically "cold" tumors. Further preclinical studies should aim to elucidate the detailed dose-response relationship, explore efficacy in other tumor models, and fully characterize the dynamic changes in the immune cell infiltrate through advanced techniques like multi-parameter flow cytometry and single-cell RNA sequencing.

References

(R)-Vorbipiprant: A Deep Dive into its Preclinical and Clinical Impact on Angiogenesis and Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Vorbipiprant, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, is emerging as a promising therapeutic agent in oncology. While clinically evaluated primarily for its immunomodulatory effects in combination with checkpoint inhibitors, the underlying mechanism of EP4 antagonism suggests a direct role in mitigating two critical hallmarks of cancer: angiogenesis and metastasis. This whitepaper synthesizes the available preclinical and clinical data to provide a comprehensive overview of the impact of this compound and the broader class of EP4 antagonists on these key cancer progression pathways. Through a detailed examination of signaling pathways, experimental methodologies, and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of targeting the PGE2-EP4 axis to control tumor growth and dissemination.

Introduction: The PGE2-EP4 Axis in Cancer Progression

Prostaglandin E2 (PGE2) is a key inflammatory mediator that is frequently overproduced in the tumor microenvironment (TME) due to the upregulation of cyclooxygenase-2 (COX-2) in many epithelial malignancies.[1][2] PGE2 exerts its diverse biological functions by binding to four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has been strongly implicated in promoting tumor growth, invasion, and metastasis.[3] Its activation triggers multiple downstream signaling cascades, including the cyclic AMP-protein kinase A (cAMP-PKA), phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), and extracellular signal-regulated kinase (ERK) pathways.[4] These pathways converge to regulate cellular processes fundamental to cancer progression, such as proliferation, migration, invasion, and the formation of new blood vessels (angiogenesis).

This compound (formerly CR6086) is a potent and selective antagonist of the EP4 receptor. By blocking the binding of PGE2 to EP4, Vorbipiprant has the potential to disrupt these pro-tumorigenic signaling pathways, thereby inhibiting angiogenesis and metastasis.

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and survival, supplying tumors with essential nutrients and oxygen. The PGE2-EP4 signaling axis has been shown to be a significant driver of tumor-associated angiogenesis.

Mechanism of Action in Angiogenesis

EP4 receptor activation on both tumor cells and endothelial cells contributes to angiogenesis. In tumor cells, EP4 signaling can lead to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). In endothelial cells, PGE2 binding to EP4 can directly promote their proliferation, migration, and tube formation, which are all critical steps in the angiogenic process. Furthermore, EP4 activation in tumor-associated macrophages (TAMs) can induce the production of VEGF-C and VEGF-D, which are also involved in lymphangiogenesis, the formation of new lymphatic vessels that can facilitate metastasis.

EP4 antagonists, by blocking these signaling events, are expected to inhibit angiogenesis through:

  • Downregulation of pro-angiogenic factors: Reducing the production of VEGF and other angiogenic cytokines by tumor cells and immune cells within the TME.

  • Direct inhibition of endothelial cell function: Impairing the proliferation, migration, and tube-forming capacity of endothelial cells.

  • Modulation of the tumor microenvironment: Reducing the pro-angiogenic activity of immune cells like TAMs.

Preclinical Evidence (General EP4 Antagonists)

While specific preclinical data on this compound's anti-angiogenic effects are not extensively published, studies with other selective EP4 antagonists have demonstrated significant inhibition of angiogenesis in various cancer models.

Table 1: Preclinical Anti-Angiogenic Activity of EP4 Antagonists

CompoundCancer ModelKey FindingsReference
RQ-15986Murine Breast Cancer (C3L5)Reduced tumor growth and tumor-associated angiogenesis and lymphangiogenesis. Decreased VEGF-A, -C, and -D levels in residual tumors.
ONO-AE3-208Murine Prostate CancerAbrogated inflammation-dependent bone metastasis and associated angiogenesis.
Experimental Protocols for Angiogenesis Assays

The following are standard experimental protocols used to assess the anti-angiogenic effects of EP4 antagonists in preclinical studies.

  • Endothelial Cell Tube Formation Assay:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

    • Treat the cells with varying concentrations of the EP4 antagonist or vehicle control, in the presence or absence of PGE2 or a VEGF stimulus.

    • Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubes).

    • Visualize the tube network using a microscope and quantify the total tube length, number of junctions, and number of loops using imaging software.

  • Endothelial Cell Migration Assay (Wound Healing Assay):

    • Grow HUVECs to confluence in a 6-well plate.

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh media containing the EP4 antagonist or vehicle control, with a pro-migratory stimulus like PGE2 or VEGF.

    • Capture images of the wound at time 0 and after a defined period (e.g., 12-24 hours).

    • Measure the closure of the wound area to determine the extent of cell migration.

  • In Vivo Matrigel Plug Assay:

    • Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the EP4 antagonist or vehicle control.

    • Inject the Matrigel mixture subcutaneously into mice.

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify the extent of blood vessel infiltration into the plugs by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.

Impact on Metastasis

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. The PGE2-EP4 signaling pathway plays a multifaceted role in promoting metastasis by influencing cancer cell migration, invasion, and the modulation of the metastatic niche.

Mechanism of Action in Metastasis

EP4 receptor activation contributes to metastasis through several mechanisms:

  • Enhanced Cell Migration and Invasion: EP4 signaling can activate pathways involving Src, PI3K, and ERK, which promote the cytoskeletal rearrangements and expression of matrix metalloproteinases (MMPs) necessary for cell motility and invasion through the extracellular matrix.

  • Immune Evasion: PGE2, through EP4, can suppress the activity of anti-tumor immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, creating an immunosuppressive environment that allows cancer cells to survive and metastasize.

  • Promotion of Cancer Stem-like Cell (CSC) Properties: The EP4 pathway has been linked to the maintenance of cancer stem-like cell populations, which are often responsible for therapy resistance and metastatic relapse.

Preclinical Evidence (General EP4 Antagonists)

Studies using various EP4 antagonists have consistently shown a reduction in metastatic potential in preclinical cancer models.

Table 2: Preclinical Anti-Metastatic Activity of EP4 Antagonists

CompoundCancer ModelKey FindingsReference
AH23848Murine Breast CancerReduced lung colonization and spontaneous metastasis from the primary tumor. This effect was dependent on functional NK cells.
RQ-15986Murine Breast Cancer (66.1 and 410.4 cells)Inhibited metastasis and rescued NK cell function from PGE2-mediated immunosuppression.
ONO-AE3-208Human Oral Squamous CarcinomaKnockdown of EP4 or treatment with ONO-AE3-208 suppressed lung metastasis in mice.
Clinical Evidence for this compound (CR6086)

While direct clinical evidence of this compound's impact on angiogenesis is pending, its effect on metastasis can be inferred from clinical trials in patients with metastatic cancers. A phase Ib/IIa trial of Vorbipiprant in combination with the anti-PD-1 antibody balstilimab in patients with refractory microsatellite-stable metastatic colorectal cancer (mCRC) has shown promising results.

Table 3: Clinical Efficacy of Vorbipiprant (CR6086) in Combination with Balstilimab in Metastatic Colorectal Cancer

Efficacy EndpointOverall Cohort (n=28)Subgroup with Liver Metastases (n=12)Reference
Disease Control Rate (DCR)50%25%
Overall Response Rate (ORR)11%-
Median Progression-Free Survival (PFS)2.6 months-
Median Overall Survival (OS)14.2 months-

These findings suggest that Vorbipiprant, by targeting the immunosuppressive tumor microenvironment, can contribute to disease control in patients with established metastatic disease.

Experimental Protocols for Metastasis Assays

The following protocols are commonly used to evaluate the anti-metastatic effects of therapeutic agents.

  • In Vitro Invasion Assay (Boyden Chamber Assay):

    • Coat the porous membrane of a transwell insert with a layer of Matrigel.

    • Place the insert into a well of a 24-well plate containing media with a chemoattractant (e.g., fetal bovine serum).

    • Seed cancer cells into the upper chamber of the insert in serum-free media containing the EP4 antagonist or vehicle control.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

  • In Vivo Experimental Metastasis Model:

    • Inject cancer cells directly into the bloodstream of immunocompromised or syngeneic mice (e.g., via the tail vein).

    • Treat the mice with the EP4 antagonist or vehicle control according to a predetermined schedule.

    • After a defined period, harvest the lungs or other target organs.

    • Count the number of metastatic nodules on the organ surface.

    • Confirm the presence of metastases through histological analysis.

  • In Vivo Spontaneous Metastasis Model:

    • Implant cancer cells orthotopically (e.g., into the mammary fat pad for breast cancer).

    • Allow the primary tumor to grow to a specified size.

    • Treat the mice with the EP4 antagonist or vehicle control.

    • Surgically resect the primary tumor.

    • Continue treatment for a defined period.

    • Monitor for the development of distant metastases in organs like the lungs and lymph nodes and quantify the metastatic burden.

Signaling Pathways and Visualizations

The anti-angiogenic and anti-metastatic effects of this compound are rooted in its ability to block the complex signaling networks downstream of the EP4 receptor.

EP4 Signaling in Angiogenesis and Metastasis

Upon binding of PGE2, the EP4 receptor activates Gαs, leading to increased intracellular cAMP and activation of PKA. PKA can then phosphorylate various downstream targets, including the transcription factor CREB, which promotes the expression of genes involved in proliferation and survival. In addition to the canonical Gαs pathway, EP4 can also signal through G-protein-independent pathways involving β-arrestin, which can lead to the activation of Src and subsequent transactivation of the epidermal growth factor receptor (EGFR), promoting cell migration. Furthermore, EP4 can activate the PI3K/AKT and ERK pathways, which are central to cell survival, proliferation, and motility.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Vorbipiprant This compound Vorbipiprant->EP4 Inhibits AC Adenylate Cyclase EP4->AC beta_arrestin β-arrestin EP4->beta_arrestin cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Src Src beta_arrestin->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Cell_Migration Cell Migration ERK->Cell_Migration Gene_Expression Gene Expression (VEGF, etc.) CREB->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: EP4 receptor signaling pathways promoting angiogenesis and metastasis.

Experimental Workflow for Evaluating Anti-Metastatic Potential

A typical preclinical workflow to assess the anti-metastatic efficacy of a compound like this compound involves a combination of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Analysis Migration Migration Assay (Wound Healing) Experimental_Met Experimental Metastasis Model (Tail Vein Injection) Migration->Experimental_Met Spontaneous_Met Spontaneous Metastasis Model (Orthotopic Implantation) Migration->Spontaneous_Met Invasion Invasion Assay (Boyden Chamber) Invasion->Experimental_Met Invasion->Spontaneous_Met Proliferation Proliferation Assay Proliferation->Experimental_Met Proliferation->Spontaneous_Met Met_Quantification Metastasis Quantification (Nodule Counting, Histology) Experimental_Met->Met_Quantification PK_PD Pharmacokinetics/ Pharmacodynamics Experimental_Met->PK_PD TME_Analysis Tumor Microenvironment Analysis (IHC, Flow Cytometry) Experimental_Met->TME_Analysis Spontaneous_Met->Met_Quantification Spontaneous_Met->PK_PD Spontaneous_Met->TME_Analysis start Compound Synthesis (this compound) start->Migration start->Invasion start->Proliferation

References

An In-Depth Technical Guide on the Cellular Targets of (R)-Vorbipiprant: An Analysis of a Highly Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-Vorbipiprant (also known as CR6086) is a potent and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Extensive research has highlighted its potential in immunomodulation and oncology. This technical guide addresses the cellular targets of this compound. Based on a comprehensive review of publicly available scientific literature, this compound is characterized by a high degree of selectivity for the EP4 receptor. While the prompt requested an in-depth analysis of cellular targets beyond the EP4 receptor, the available data consistently underscores its specificity, with a notable absence of published quantitative data on off-target interactions. Clinical studies further support this profile, attributing adverse effects to the on-target mechanism of EP4 antagonism rather than off-target toxicities.[1] This guide, therefore, summarizes the well-documented pharmacology of this compound at the EP4 receptor, presenting the available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Pharmacological Data

The primary cellular target of this compound is the human EP4 receptor. The following table summarizes the key quantitative metrics of this interaction as reported in the literature.

Target Parameter Value Compound Reference
Human EP4 ReceptorKi16.6 nMThis compound (CR6086)[2][3][4][5]
Human EP4 ReceptorIC50 (cAMP production)22 nMThis compound (CR6086)
THP-1 Macrophages (EP4)IC50 (cAMP production)58 nMThis compound (CR6086)

Note: Despite extensive searches for off-target screening data, no publicly available quantitative data (e.g., Ki, IC50) for this compound against other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) or a broader panel of cellular targets could be identified.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with the EP4 receptor, based on the foundational pharmacological studies.

Radioligand Binding Assay for EP4 Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the human EP4 receptor.

  • Cell Line: HEK293 cells stably expressing the recombinant human EP4 receptor.

  • Membrane Preparation:

    • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A constant concentration of [3H]PGE2 (the radioligand) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the EP4 receptor.

    • The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

    • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]PGE2 (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: PGE2-Stimulated cAMP Production

This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by PGE2.

  • Cell Line: HEK293 cells expressing the human EP4 receptor, or other relevant cell types such as THP-1 human macrophages.

  • Assay Protocol:

    • Cells are seeded in multi-well plates and grown to a suitable confluency.

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP, and the cells are pre-incubated.

    • Cells are then treated with varying concentrations of this compound for a defined period.

    • Following pre-incubation with the antagonist, a fixed concentration of PGE2 is added to stimulate the EP4 receptor and induce cAMP production.

    • The stimulation is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The results are expressed as the percentage of inhibition of the PGE2-induced cAMP response.

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum PGE2 response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates PGE2 PGE2 PGE2->EP4 Binds & Activates Vorbipiprant This compound Vorbipiprant->EP4 Binds & Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-23, IL-17) CREB->Gene_Expression Modulates

Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Cells HEK293 cells with hEP4 Membranes Isolate Cell Membranes Cells->Membranes Incubate Incubate Membranes, [3H]PGE2, and this compound Membranes->Incubate Radioligand [3H]PGE2 Radioligand->Incubate Compound This compound (serial dilutions) Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for the radioligand binding assay to determine EP4 affinity.

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_quantification Quantification & Analysis Seed_Cells Seed EP4-expressing cells in multi-well plates Pre_Incubate Pre-incubate with phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Add_Vorbipiprant Add varying concentrations of this compound Pre_Incubate->Add_Vorbipiprant Add_PGE2 Add fixed concentration of PGE2 to stimulate Add_Vorbipiprant->Add_PGE2 Lyse_Cells Stop reaction and lyse cells Add_PGE2->Lyse_Cells Measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Calculate_IC50 Calculate IC50 Measure_cAMP->Calculate_IC50

Caption: Workflow for the cAMP functional assay to measure EP4 antagonism.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist of the EP4 receptor. The available body of scientific literature focuses almost exclusively on its on-target pharmacology, which is responsible for its immunomodulatory and anti-tumor activities. While comprehensive off-target screening and safety pharmacology are standard components of preclinical drug development, the detailed results of such studies for this compound are not in the public domain. The lack of published data on interactions with other cellular targets is a significant finding in itself, reinforcing the classification of this compound as a highly selective agent. Future research and publications may eventually shed more light on any potential off-target interactions, but based on current knowledge, its pharmacological effects are best understood through its potent antagonism of the EP4 receptor.

References

An In-depth Technical Guide to the Prostaglandin EP4 Receptor Antagonist (R)-Vorbipiprant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to provide a comprehensive overview of (R)-Vorbipiprant, publicly available information regarding the specific structure-activity relationship (SAR) of a series of its analogues is limited. The following sections detail the known pharmacological properties of this compound, relevant experimental methodologies, and the signaling pathways of its target, the prostaglandin E2 receptor subtype 4 (EP4).

Introduction to this compound

This compound (also known as CR6086) is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] It is an orally active immunomodulator that has been investigated for its therapeutic potential in immune-mediated inflammatory diseases and, more recently, in immuno-oncology.[1][3][4] The primary mechanism of action of Vorbipiprant is the blockade of PGE2 signaling through the EP4 receptor, which plays a significant role in inflammation and immune suppression within the tumor microenvironment.

Quantitative Pharmacological Data for this compound

While a detailed SAR study of a series of this compound analogues is not publicly available, the key pharmacological data for the parent compound have been reported.

CompoundTargetAssay TypeValueReference
This compoundHuman EP4 ReceptorRadioligand Binding (Ki)16.6 nM
This compoundHuman EP4 ReceptorcAMP Production Inhibition (IC50)22 nM

Synthesis of this compound

A method for the synthesis of this compound has been described. The final step involves the hydrolysis of the methyl ester precursor, methyl 4-(1-((R)-6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate, using lithium hydroxide in a dioxane/water mixture. The reaction is stirred at room temperature, followed by acidification to precipitate the final product.

G cluster_synthesis Synthesis of this compound (Final Step) Precursor Methyl 4-(1-((R)-6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate Reaction Hydrolysis Precursor->Reaction Reagents LiOH·H2O Dioxane/Water Reagents->Reaction Purification Acidification and Filtration Reaction->Purification Product This compound Purification->Product

Final step in the synthesis of this compound.

Experimental Protocols

EP4 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the EP4 receptor.

Objective: To measure the inhibition constant (Ki) of this compound analogues for the human EP4 receptor.

Materials:

  • HEK293 cells overexpressing the recombinant human EP4 receptor.

  • [3H]-PGE2 (Radioligand).

  • Assay Buffer: 10 mM MES buffer containing 1 mM EDTA and 10 mM MnCl2, pH 6.0.

  • Wash Buffer.

  • Test compounds (Vorbipiprant analogues).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hEP4 cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2 (e.g., 0.5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a specified time (e.g., 120 minutes) at room temperature to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGE2 binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare hEP4 receptor membranes B Incubate membranes with [3H]-PGE2 and test compound A->B C Separate bound and free radioligand by filtration B->C D Measure radioactivity C->D E Determine IC50 and calculate Ki D->E

Workflow for EP4 Receptor Radioligand Binding Assay.
EP4 Receptor Functional Assay: cAMP Measurement (HTRF)

This assay measures the ability of test compounds to antagonize PGE2-induced cyclic AMP (cAMP) production in cells expressing the EP4 receptor.

Objective: To determine the functional potency (IC50) of this compound analogues in blocking EP4 receptor signaling.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • Prostaglandin E2 (PGE2).

  • Test compounds (Vorbipiprant analogues).

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-hEP4 cells in a 384-well plate and culture overnight.

  • Compound Addition: Wash the cells with assay buffer and add serial dilutions of the test antagonist.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of PGE2 (e.g., EC80) to stimulate cAMP production and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the IC50 values from the dose-response curves.

G cluster_workflow cAMP HTRF Functional Assay Workflow A Seed hEP4-expressing cells B Add test antagonist and pre-incubate A->B C Stimulate with PGE2 B->C D Lyse cells and add HTRF reagents C->D E Read plate and determine IC50 D->E

Workflow for EP4 Receptor cAMP HTRF Assay.

EP4 Receptor Signaling Pathway

The EP4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Upon binding of its endogenous ligand, PGE2, the EP4 receptor undergoes a conformational change that activates Gαs. Activated Gαs then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. This compound, as a competitive antagonist, binds to the EP4 receptor and prevents PGE2 from initiating this signaling cascade.

G cluster_pathway EP4 Receptor Signaling Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds & activates Vorbipiprant This compound Vorbipiprant->EP4 binds & blocks Gs Gαs EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Canonical EP4 receptor signaling pathway and inhibition by this compound.

Some evidence also suggests that the EP4 receptor can couple to alternative signaling pathways, including Gαi (inhibiting adenylyl cyclase) and pathways involving β-arrestin and PI3K. The full signaling profile of this compound and its potential for biased antagonism across these pathways would be an important area for further investigation.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the EP4 receptor with potential applications in inflammatory diseases and oncology. While detailed structure-activity relationship data for a series of its analogues are not currently in the public domain, the information provided in this guide on the parent compound's pharmacology, relevant experimental protocols, and the target's signaling pathway serves as a valuable resource for researchers in the field of drug discovery and development. Further research into the SAR of this compound analogues could provide valuable insights for the design of next-generation EP4 receptor antagonists with improved therapeutic profiles.

References

Methodological & Application

(R)-Vorbipiprant solubility in DMSO and formulation for injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vorbipiprant is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4).[1][2][3] It is an orally active compound with immunomodulatory and anti-angiogenic properties.[1] The antagonism of the EP4 receptor by this compound inhibits the production of cyclic AMP (cAMP) induced by prostaglandin E2 (PGE2).[1] This mechanism of action makes this compound a compound of interest for research in inflammatory diseases and oncology.

These application notes provide essential information on the solubility of this compound in dimethyl sulfoxide (DMSO) and detailed protocols for its formulation for in vivo injections.

This compound Solubility in DMSO

Formulation for Injection

Due to its hydrophobic nature, this compound requires a non-aqueous solvent for initial dissolution before preparation of a final formulation suitable for injection. DMSO is a common choice for such compounds. However, the concentration of DMSO in the final formulation must be carefully controlled to minimize potential toxicity.

Key Formulation Considerations:

  • DMSO Concentration: For in vivo studies, it is crucial to keep the final concentration of DMSO to a minimum. Ideally, the DMSO concentration should be below 1% (v/v). In cases where higher concentrations are necessary, they should not exceed 10% (v/v).

  • Co-solvents and Vehicles: To achieve a stable and biocompatible formulation, a combination of solvents and vehicles is often recommended. This approach helps to maintain the solubility of the compound upon injection into the aqueous physiological environment and reduces the risk of precipitation.

  • Toxicity: High concentrations of DMSO can cause local irritation, and systemic toxicity. Therefore, the inclusion of a vehicle control group (receiving the same formulation without the active compound) is essential in any in vivo experiment.

Recommended Formulations for In Vivo Injection

The following table summarizes recommended solvent compositions for formulating this compound for injection, based on general guidelines for compounds dissolved in DMSO. The final concentrations should be optimized based on the required dose and administration route.

Formulation ComponentComposition 1Composition 2
DMSO10%10%
Tween 8010%-
Polyethylene Glycol (PEG)-40%
Water or Saline80%50%

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO to the tube/vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light.

Preparation of a 1 mg/mL this compound Formulation for Intraperitoneal (IP) Injection

This protocol details the preparation of a 1 mg/mL formulation of this compound suitable for intraperitoneal injection in rodents, using a final DMSO concentration of 10%.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Tween 80

  • Sterile physiological saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • In a sterile conical tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.

  • Add 100 µL of Tween 80 to the tube.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Slowly add 800 µL of sterile physiological saline to the mixture while vortexing to prevent precipitation.

  • The final solution will have a concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.

  • Administer the formulation to the animal immediately after preparation.

Visualizations

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Injection Formulation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store mix_dmso_tween Mix Stock with Tween 80 store->mix_dmso_tween Use Stock add_saline Add Saline mix_dmso_tween->add_saline inject Inject Immediately add_saline->inject

Caption: Workflow for preparing this compound for injection.

This compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular EP4 EP4 Receptor AC Adenylate Cyclase EP4->AC Activates PGE2 Prostaglandin E2 (PGE2) PGE2->EP4 Binds Vorbipiprant This compound Vorbipiprant->EP4 Blocks cAMP cAMP Production AC->cAMP Response Cellular Response cAMP->Response

Caption: this compound antagonism of the PGE2/EP4 signaling pathway.

References

Application Notes and Protocols: (R)-Vorbipiprant for Tumor Sensitization to Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vorbipiprant is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2][3] The PGE2-EP4 signaling pathway is a critical mediator of immunosuppression within the tumor microenvironment, contributing to cancer immune evasion and subsequent tumor progression.[1][4] By blocking this pathway, this compound can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. Experimental evidence and clinical studies suggest that EP4 receptor antagonists, such as this compound, can enhance the efficacy of immune checkpoint inhibitors (ICIs), like anti-PD-1 antibodies, in patients who are otherwise resistant to these therapies.

These application notes provide a summary of the clinical findings for this compound in combination with anti-PD-1 therapy, its mechanism of action, and detailed protocols for key experimental procedures to evaluate its efficacy.

Mechanism of Action: Reversing Immunosuppression

Prostaglandin E2 (PGE2), often abundant in the tumor microenvironment, exerts its immunosuppressive effects primarily through the EP4 receptor on various immune cells. Activation of EP4 signaling can lead to:

  • Suppression of T-cell proliferation, activation, and cytokine production.

  • Inhibition of Natural Killer (NK) cell cytotoxicity.

  • Promotion of the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

  • Polarization of macrophages towards an immunosuppressive M2 phenotype.

This compound, by competitively binding to the EP4 receptor, blocks these downstream effects of PGE2, thereby helping to restore anti-tumor immunity and sensitize the tumor to immunotherapy.

PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds to Suppression Immune Suppression EP4->Suppression Vorbipiprant This compound Vorbipiprant->EP4 Blocks Activation Immune Activation Vorbipiprant->Activation Leads to T_Cell T-Cell Inhibition Suppression->T_Cell NK_Cell NK Cell Inhibition Suppression->NK_Cell MDSC_Treg MDSC/Treg Promotion Suppression->MDSC_Treg M2_Macrophage M2 Macrophage Polarization Suppression->M2_Macrophage Tumor_Growth Tumor Growth Suppression->Tumor_Growth Promotes Anti_Tumor_Immunity Anti-Tumor Immunity Activation->Anti_Tumor_Immunity Anti_Tumor_Immunity->Tumor_Growth Inhibits

Figure 1. Mechanism of Action of this compound.

Clinical Data: this compound in Combination with Anti-PD-1 Therapy

A Phase Ib/IIa clinical trial investigated the safety and efficacy of this compound in combination with the anti-PD-1 antibody balstilimab in patients with chemorefractory proficient mismatch repair (pMMR) or microsatellite-stable (MSS) metastatic colorectal cancer (mCRC). An extension of this study also included patients with other metastatic gastrointestinal (GI) non-colorectal cancers.

Efficacy in Metastatic Colorectal Cancer (pMMR/MSS)
EndpointAll Patients (n=28)Patients with Liver Metastases (n=12)Patients without Liver Metastases (n=16)
Disease Control Rate (DCR) 50%25%68.8%
Overall Response Rate (ORR) 11% (3 Partial Responses)8%12.5%
Median Duration of Response 7.4 months--
Median Progression-Free Survival (PFS) 2.6 months1.8 months3.6 months
Median Overall Survival (OS) 14.2 months13.7 monthsNot Reached
Data from a Phase Ib/IIa trial in patients with chemorefractory pMMR/MSS mCRC.
Efficacy in Metastatic Gastrointestinal (Non-Colorectal) Cancers
Patient CohortDisease Control Rate (DCR)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Gastric Cancer (PD-L1 CPS ≥5) --4.5 months9.7 months
Gastric Cancer (PD-L1 CPS < 5) --1.8 months6.8 months
Other GI Cancers -1 Partial Response (Pancreatic Cancer)2.0 months4.5 months
Data from a Phase I/II study extension in patients with metastatic non-colorectal GI cancers.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in sensitizing tumors to immunotherapy.

start Start: In Vivo Study tumor_implantation Tumor Implantation (e.g., CT26 in BALB/c mice) start->tumor_implantation treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination tumor_implantation->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint: Tumor Collection & Blood Sampling monitoring->endpoint analysis Ex Vivo Analysis endpoint->analysis ihc Immunohistochemistry (IHC) (CD8+ T-cell infiltration) analysis->ihc flow Flow Cytometry (Immune Cell Profiling) analysis->flow elisa ELISA (Cytokine Analysis) analysis->elisa

Figure 2. Preclinical Experimental Workflow.
In Vivo Tumor Model

A syngeneic mouse model, such as CT26 colon carcinoma in BALB/c mice, is a suitable model to study the effects of this compound in combination with anti-PD-1 therapy.

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the flank of 6-8 week old female BALB/c mice.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound (dose and schedule to be determined by pharmacokinetic studies)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)

    • This compound and anti-PD-1 antibody combination

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and general health.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize mice and collect tumors and blood for ex vivo analysis.

Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration

This protocol details the staining of paraffin-embedded tumor sections to visualize and quantify CD8+ tumor-infiltrating lymphocytes.

  • Tissue Preparation:

    • Fix tumors in 10% neutral buffered formalin for 24 hours.

    • Process and embed tumors in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash in PBS.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.

    • Wash in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Wash in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash in PBS.

  • Visualization and Counterstaining:

    • Develop the color with a DAB substrate kit until the desired stain intensity is reached.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mounting and Analysis:

    • Mount with a permanent mounting medium.

    • Analyze slides under a microscope and quantify CD8+ cells using image analysis software.

Flow Cytometry for Immune Cell Profiling

This protocol allows for the quantification of various immune cell populations within the tumor.

  • Tumor Dissociation:

    • Mince fresh tumor tissue into small pieces.

    • Digest the tissue in a solution containing collagenase and DNase I at 37°C for 30-60 minutes with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells with an ACK lysis buffer.

    • Wash and resuspend cells in FACS buffer (PBS with 2% FBS).

  • Staining:

    • Count cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80) for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol, then incubate with the intracellular antibody.

    • Wash and resuspend cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify different immune cell populations.

ELISA for Cytokine Analysis

This protocol is for measuring the concentration of cytokines (e.g., IFN-γ, TNF-α) in plasma or serum.

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in coating buffer.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards (recombinant cytokine of known concentration) and samples (plasma or serum) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine of interest.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Incubation:

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a TMB substrate solution and incubate until a color develops.

  • Reading and Analysis:

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the cytokine concentrations in the samples.

Conclusion

This compound, as an EP4 antagonist, represents a promising strategy to overcome resistance to immunotherapy in "cold" tumors. By mitigating the immunosuppressive effects of PGE2 in the tumor microenvironment, it can potentially enhance the efficacy of immune checkpoint inhibitors. The provided clinical data and experimental protocols offer a framework for further investigation and development of this therapeutic approach.

References

Application Notes and Protocols for (R)-Vorbipiprant and Balstilimab Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The combination of (R)-Vorbipiprant, a selective prostaglandin E2 receptor 4 (EP4) antagonist, and balstilimab, a monoclonal antibody targeting the programmed cell death 1 (PD-1) receptor, represents a promising strategy in immuno-oncology. This approach is founded on the complementary mechanisms of action of these two agents, aimed at overcoming immune suppression within the tumor microenvironment (TME) and enhancing anti-tumor T-cell activity.

Balstilimab: As a PD-1 inhibitor, balstilimab blocks the interaction between the PD-1 receptor on activated T cells and its ligands (PD-L1 and PD-L2), which are often overexpressed by cancer cells.[1][2][3] This blockade prevents T-cell inactivation and exhaustion, thereby restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.[4][5]

This compound: Prostaglandin E2 (PGE2) is highly expressed in many tumors and contributes to an immunosuppressive TME by acting on the EP4 receptor. The PGE2/EP4 signaling pathway promotes the function of immune-suppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while inhibiting the activity of effector cells such as CD8+ T cells and Natural Killer (NK) cells. As an EP4 antagonist, this compound blocks this signaling cascade.

Combination Synergy: By inhibiting the PGE2/EP4 axis, this compound can remodel the TME from an immunosuppressive ("cold") to an immune-active ("hot") state. This creates a more favorable environment for PD-1 inhibitors like balstilimab to exert their effects, potentially leading to a more robust and durable anti-tumor immune response than either agent alone.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct yet complementary signaling pathways targeted by this compound and balstilimab.

Caption: Balstilimab blocks the PD-1/PD-L1 inhibitory axis, restoring T-cell-mediated tumor killing.

RV_Mechanism cluster_ImmuneCells Immune Cells PGE2 PGE2 (in TME) EP4 EP4 Receptor PGE2->EP4 Binds to MDSC MDSC Expansion EP4->MDSC Promotes Treg Treg Function EP4->Treg Promotes CD8 CD8+ T-Cell Function EP4->CD8 Inhibits NK NK Cell Activity EP4->NK Inhibits RV This compound RV->EP4 Blocks Suppression Immune Suppression MDSC->Suppression Treg->Suppression

Caption: this compound blocks the PGE2/EP4 pathway, reversing immune suppression in the TME.

Experimental Design Workflow

A tiered approach, beginning with in vitro characterization and progressing to in vivo efficacy and mechanistic studies, is recommended.

Workflow Start Start: Hypothesis Generation InVitro Phase 1: In Vitro Characterization Start->InVitro TCellAssay T-Cell Activation & Proliferation Assays InVitro->TCellAssay CytokineAssay Cytokine Release Assays InVitro->CytokineAssay ToxAssay Tumor Cell Cytotoxicity Assays InVitro->ToxAssay InVivo Phase 2: In Vivo Efficacy Studies ToxAssay->InVivo Model Syngeneic Mouse Model (e.g., MC38, B16F10) InVivo->Model Dosing Treatment Groups: - Vehicle - this compound - Balstilimab - Combination Model->Dosing Endpoints Primary Endpoints: - Tumor Growth Inhibition - Survival Analysis Dosing->Endpoints ExVivo Phase 3: Ex Vivo Mechanistic Analysis Endpoints->ExVivo Flow Flow Cytometry of TME & Spleen ExVivo->Flow IHC Immunohistochemistry (IHC) of Tumors ExVivo->IHC Analysis Data Analysis & Interpretation Flow->Analysis IHC->Analysis

References

Troubleshooting & Optimization

Troubleshooting (R)-Vorbipiprant low solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Vorbipiprant, focusing on its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound after diluting my DMSO stock solution into an aqueous buffer. What is the primary cause?

A1: this compound has low aqueous solubility (less than 1 mg/mL). When a concentrated DMSO stock solution is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of the solution. This is a common issue for hydrophobic compounds.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q3: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?

A3: The final concentration of DMSO in your cell-based assay should be kept as low as possible, typically at or below 0.5%, as higher concentrations can be toxic to cells.[1] However, the ideal maximum concentration is cell-line dependent. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2][3]

Q4: Can I store this compound in an aqueous buffer for long-term use?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. For optimal stability, prepare fresh working solutions from your DMSO stock for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C.

Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions for in vitro studies?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing agents such as cyclodextrins. For in vivo studies, formulation strategies involving suspending agents like carboxymethylcellulose (CMC) or solubilizers like Tween 80 and PEG400 are often used.[4]

Troubleshooting Guide

Issue: Precipitation Observed During Preparation of Working Solution
Possible Cause Troubleshooting Step
The concentration of this compound in the final aqueous solution exceeds its solubility limit.Decrease the final concentration of this compound in your working solution.
The method of dilution is causing localized high concentrations, leading to precipitation.Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.[1]
The buffer composition or pH is not optimal for this compound solubility.Test a range of pH values for your buffer, as the solubility of ionizable compounds can be pH-dependent.
Issue: Inconsistent or Non-Reproducible Results in Biological Assays
Possible Cause Troubleshooting Step
Precipitation of this compound in the assay medium is leading to variations in the effective concentration.Visually inspect your assay plates for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium.
The final DMSO concentration is affecting the biological activity of the cells.Ensure the final DMSO concentration is consistent across all wells and include a vehicle control. If cytotoxicity is suspected, perform a cell viability assay with varying concentrations of DMSO.
Degradation of this compound in the aqueous solution over the course of the experiment.Prepare fresh working solutions for each experiment and minimize the time the compound is in the aqueous buffer before being added to the assay.

Quantitative Data Summary

Table 1: General Solubility of this compound

Solvent Solubility Notes
Aqueous Buffers (e.g., PBS)< 1 mg/mLPoorly soluble.
DMSOSolubleRecommended for stock solutions.
EthanolMay be solubleCan be tested as an alternative to DMSO, but may have higher cellular toxicity.

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell Type Recommended Max. DMSO Concentration Reference
Most Cell Lines≤ 0.5%
Human Fibroblasts> 0.1% may decrease proliferation
Hep G2 CellsGrowth inhibition observed at ≥ 3%
Human Apical Papilla Cells0.1% and 0.5% considered safe

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 472.50 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 1 mg of this compound and transfer it to a sterile vial.

  • Calculate the required volume of DMSO for a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 472.50 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 211.6 µL

  • Add the calculated volume of DMSO to the vial containing the this compound.

  • Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)

Materials:

  • 10 mM this compound in DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well filter plate

  • 96-well collection plate

  • Thermomixer

  • Plate reader or HPLC-UV for quantification

Procedure:

  • Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 190 µL of PBS (pH 7.4) to each well.

  • Add 10 µL of the DMSO stock solutions (or serial dilutions) to the PBS, resulting in a 5% DMSO concentration.

  • Seal the plate and incubate at room temperature for 1.5-2 hours with shaking in a thermomixer.

  • Filter the solutions through the 96-well filter plate into a collection plate.

  • Quantify the concentration of soluble this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) and compare to a standard curve.

Visualizations

EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor Gas Gαs EP4->Gas activates Gai Gαi EP4->Gai activates (alternative) AC Adenylate Cyclase Gas->AC activates Gai->AC inhibits PI3K PI3K Pathway Gai->PI3K activates cAMP cAMP AC->cAMP converts PGE2 Prostaglandin E2 (PGE2) PGE2->EP4 binds Vorbipiprant This compound Vorbipiprant->EP4 antagonizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cytokine Production) PKA->Downstream phosphorylates targets

Caption: this compound antagonizes the EP4 receptor, blocking PGE2-mediated signaling.

Troubleshooting_Workflow Start Start: Precipitation of this compound in Aqueous Buffer Check_Concentration Is the final concentration within the solubility limit? Start->Check_Concentration Check_Dilution Is the dilution method appropriate? Check_Concentration->Check_Dilution Yes Reduce_Concentration Reduce final concentration Check_Concentration->Reduce_Concentration No Check_Buffer Is the buffer pH and composition optimal? Check_Dilution->Check_Buffer Yes Improve_Dilution Add stock dropwise with vigorous mixing Check_Dilution->Improve_Dilution No Optimize_Buffer Test different pH values or add co-solvents Check_Buffer->Optimize_Buffer No Success Solubility Issue Resolved Check_Buffer->Success Yes Reduce_Concentration->Check_Concentration Improve_Dilution->Check_Dilution Optimize_Buffer->Check_Buffer

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Identifying potential off-target effects of (R)-Vorbipiprant at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Vorbipiprant. The focus is on understanding and identifying potential off-target effects, particularly when using high concentrations of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known affinity?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2][3][4][5] It exhibits a high affinity for the human EP4 receptor, with a reported Ki of 16.6 nM. Functionally, it acts as an antagonist, inhibiting PGE2-induced cAMP production with an IC50 of 22 nM.

Q2: The product literature describes this compound as "selective." What does this imply for potential off-target effects?

"Selective" indicates that this compound has a significantly higher affinity for its primary target (the EP4 receptor) compared to other receptors, enzymes, or ion channels. However, selectivity is concentration-dependent. At concentrations well above the Ki for the EP4 receptor, the risk of binding to secondary, lower-affinity targets increases. It is crucial to consider this possibility when designing and interpreting experiments using high concentrations of the compound.

Q3: Are there any known off-target effects of this compound reported in the literature?

Publicly available literature, including preclinical and clinical studies, emphasizes the selectivity of this compound for the EP4 receptor. Some observed adverse events in clinical trials, such as duodenal ulcer hemorrhage, have been attributed to the known physiological role of the EP4 receptor in gastrointestinal mucosal integrity, suggesting an on-target effect rather than an off-target toxicity. This is considered a potential "class effect" for EP4 receptor antagonists. However, comprehensive off-target screening panel data for this compound at high concentrations is not widely published.

Q4: What are the most likely off-targets to consider for an EP4 receptor antagonist like this compound?

The most probable off-targets for an EP4 receptor antagonist are other subtypes of the prostaglandin E2 receptor family due to structural similarities. These include the EP1, EP2, and EP3 receptors. At high concentrations, this compound could potentially interact with these receptors, leading to unexpected biological effects.

Troubleshooting Guide: Investigating Unexpected Experimental Results

This guide is intended to help researchers troubleshoot experiments where results may be influenced by potential off-target effects of this compound, especially at high concentrations.

Observed Issue Potential Off-Target Consideration Recommended Action
Unexpected increase in intracellular calcium (Ca2+) levels. The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular Ca2+. At high concentrations, this compound might exhibit some activity at the EP1 receptor.1. Concentration-Response Curve: Perform a detailed concentration-response curve for the observed effect to determine if it occurs only at high concentrations. 2. Use a Selective EP1 Antagonist: Pre-treat your experimental system with a known selective EP1 antagonist to see if the unexpected effect of this compound is blocked. 3. Directly Measure EP1 Activity: If possible, perform a functional assay specific for the EP1 receptor in the presence of high concentrations of this compound.
Unexpected changes in cAMP levels not consistent with pure EP4 antagonism (e.g., partial agonism at high concentrations). The EP2 receptor, like EP4, is a Gs-coupled receptor, and its activation increases cAMP levels. The EP3 receptor has multiple splice variants, some of which are Gi-coupled and decrease cAMP. Complex interactions at these receptors could lead to mixed signals.1. Profile Against Other EP Receptors: Use cell lines expressing individual EP receptor subtypes (EP1, EP2, EP3) to test the activity of high concentrations of this compound. 2. Utilize Selective Agonists/Antagonists: Use selective agonists and antagonists for EP2 and EP3 receptors in your experimental system to dissect the observed effect.
Cellular phenotype inconsistent with EP4 receptor signaling blockade. The observed phenotype could be due to interaction with an unknown off-target.1. Literature Review: Search for known off-target activities of other EP4 antagonists with similar chemical scaffolds. 2. Broad Off-Target Screening: If the unexpected effect is critical and reproducible, consider profiling this compound in a commercial off-target screening panel (e.g., Eurofins Safety Panel, CEREP screen). This provides data on binding to a wide range of receptors, ion channels, and enzymes.

Data Presentation

Table 1: Primary Target Affinity of this compound

Target Parameter Value Reference
Human EP4 ReceptorKi16.6 nM
Human EP4 ReceptorIC50 (cAMP inhibition)22 nM

Table 2: Prostaglandin E2 Receptor Subtypes and Their Primary Signaling Mechanisms

Receptor Subtype Primary G-Protein Coupling Second Messenger Potential Physiological Role
EP1 Gq↑ Intracellular Ca2+Smooth muscle contraction, pain
EP2 Gs↑ cAMPImmune modulation, vasodilation
EP3 Gi↓ cAMPInhibition of neurotransmitter release, fever
EP4 Gs↑ cAMPImmune suppression, bone formation, pain

Experimental Protocols

Protocol 1: Assessing Off-Target Activity at Prostanoid Receptors via cAMP Measurement

This protocol describes a general method to assess the functional activity of this compound at other Gs or Gi-coupled prostanoid receptors, such as EP2 and EP3.

  • Cell Culture:

    • Culture HEK293 cells stably expressing either the human EP2 or EP3 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • cAMP Assay:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Wash the cells with serum-free medium and then incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the cells and incubate for 15 minutes.

    • To assess antagonistic activity, add a known agonist for the respective receptor (e.g., Butaprost for EP2, Sulprostone for EP3) at its EC80 concentration and incubate for a further 30 minutes.

    • To assess potential agonistic activity, omit the addition of the known agonist.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (for antagonism) or to a maximal agonist control (for agonism).

    • Plot the concentration-response curves and determine IC50 or EC50 values if a significant effect is observed.

Protocol 2: Broad Off-Target Liability Screening (General Workflow)

This outlines the general procedure for submitting a compound like this compound for a broad off-target screening panel.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

    • Ensure the purity of the compound is high (>98%) to avoid false positives from impurities.

  • Panel Selection:

    • Choose a commercial screening service (e.g., Eurofins, CEREP).

    • Select a standard safety pharmacology panel (e.g., SafetyScreen44) which typically includes a diverse set of GPCRs, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.

  • Screening:

    • The service provider will typically perform radioligand binding assays at a fixed high concentration of this compound (e.g., 10 µM).

    • The results are reported as a percentage of inhibition of radioligand binding.

  • Data Interpretation:

    • A significant inhibition (typically >50%) at a specific target suggests a potential off-target interaction.

    • Any "hits" should be followed up with concentration-response studies to determine the affinity (Ki or IC50) of this compound for the identified off-target.

Mandatory Visualizations

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds & Activates Vorbipiprant This compound Vorbipiprant->EP4_Receptor Binds & Inhibits Gs_Protein Gs Protein EP4_Receptor->Gs_Protein Activates AC Adenylate Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Inflammation, Immune Suppression) CREB->Gene_Expression Modulates Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result with High Concentration of This compound Hypothesize Hypothesize Potential Off-Target (e.g., other Prostanoid Receptors) Start->Hypothesize Concentration_Response Perform Concentration- Response Curve Hypothesize->Concentration_Response Broad_Screen Consider Broad Off-Target Screening Panel Hypothesize->Broad_Screen If no obvious candidate Selective_Tools Use Selective Agonists/Antagonists for Hypothesized Off-Target Concentration_Response->Selective_Tools Direct_Assay Direct Functional Assay on Off-Target Selective_Tools->Direct_Assay Analyze Analyze Results & Confirm/ Refute Off-Target Effect Direct_Assay->Analyze Broad_Screen->Analyze

References

Technical Support Center: (R)-Vorbipiprant Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of (R)-Vorbipiprant.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: this compound is an orally available prostaglandin E2 receptor 4 (EP4) antagonist.[1] Like many contemporary drug candidates, its primary challenge for effective oral dosing is low aqueous solubility (less than 1 mg/mL), which can lead to poor dissolution in the gastrointestinal tract, variable absorption, and consequently, suboptimal bioavailability.[1][2] This is a common issue for drugs falling under the Biopharmaceutics Classification System (BCS) Class II.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to overcome the low solubility of this compound. These can be broadly categorized into:

  • Physical Modifications: These approaches focus on altering the physical properties of the drug substance to increase its surface area and dissolution rate. Key techniques include micronization and nanonization.

  • Enabling Formulations: These involve incorporating the drug into advanced delivery systems. Common examples are amorphous solid dispersions (ASDs), lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), and nanosuspensions.[3]

  • Chemical Modifications: This strategy involves altering the chemical structure of the drug to create a more soluble or permeable version, known as a prodrug, which then converts to the active compound in the body.[4]

Q3: How do lipid-based formulations, like SEDDS, improve the bioavailability of this compound?

A3: Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective for lipophilic drugs. When orally administered, these systems, which are isotropic mixtures of oils, surfactants, and co-solvents, spontaneously form fine oil-in-water emulsions in the gastrointestinal fluids. This process enhances the solubilization of the drug and presents it in a dissolved state at the site of absorption, thereby improving its absorption and bioavailability.

Q4: Can chemical modification into a prodrug be a viable strategy for this compound?

A4: Yes, creating a prodrug of this compound could be a viable strategy. A prodrug is a chemically modified version of the active drug that is designed to have improved physicochemical properties, such as increased aqueous solubility or enhanced membrane permeability. Once absorbed, the prodrug is metabolized to release the active this compound. This approach can be particularly useful if both solubility and permeability are limiting factors.

Troubleshooting Guides

Issue 1: Poor and Variable In Vivo Exposure in Preclinical Species

Symptom: Inconsistent and low plasma concentrations of this compound observed in pharmacokinetic studies in animal models (e.g., rats, dogs) following oral administration.

Possible Cause: Poor dissolution of the crystalline drug substance in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Reduce the particle size of the this compound drug substance to the micron range using techniques like jet milling. This increases the surface area for dissolution.

    • Nanonization: For a more significant increase in surface area, consider wet bead milling to create a nanosuspension of the drug.

  • Formulation in Enabling Vehicles:

    • Conduct a small-scale formulation screen using common oral bioavailability-enhancing excipients. Example formulations for poorly water-soluble compounds include:

      • A solution in Polyethylene glycol 400 (PEG400).

      • A suspension in 0.5% w/v Carboxymethyl cellulose (CMC) with 0.25% w/v Tween 80.

    • Evaluate the physical stability of these simple formulations before in vivo dosing.

  • Amorphous Solid Dispersion (ASD):

    • If simple formulations are insufficient, consider preparing an ASD. This involves dissolving this compound with a polymer (e.g., HPMC-AS, PVP/VA) in a common solvent and then removing the solvent by spray-drying or rotary evaporation. The resulting amorphous form has a higher apparent solubility.

    • Characterize the ASD for its amorphous nature (using techniques like XRPD and DSC) and dissolution rate in simulated gastric and intestinal fluids.

Issue 2: Promising In Vitro Dissolution but Still Low In Vivo Bioavailability

Symptom: A developed formulation (e.g., a nanosuspension or an ASD) shows rapid and complete dissolution in in vitro tests, but pharmacokinetic studies still reveal low oral bioavailability.

Possible Causes:

  • Permeability-limited absorption: The dissolution issue may be resolved, but the drug's ability to cross the intestinal membrane might be the new rate-limiting step.

  • First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount that reaches systemic circulation.

  • P-glycoprotein (P-gp) efflux: The drug might be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen after absorption.

Troubleshooting Steps:

  • Assess Permeability:

    • Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.

    • If permeability is low, consider formulating with permeation enhancers or developing a prodrug with improved lipophilicity.

  • Investigate First-Pass Metabolism:

    • Incubate this compound with liver microsomes to determine its metabolic stability.

    • If metabolism is high, strategies to bypass the liver, such as formulations that promote lymphatic uptake (e.g., certain lipid-based systems), could be explored.

  • Evaluate P-gp Efflux:

    • Conduct a Caco-2 efflux assay to determine if this compound is a P-gp substrate.

    • If it is, some formulation excipients (e.g., certain surfactants used in SEDDS) can inhibit P-gp, potentially increasing net absorption.

Quantitative Data

The following table presents illustrative pharmacokinetic data for this compound in different oral formulations, based on typical enhancements observed for BCS Class II compounds. Note: These are not experimentally derived values for this compound but are representative of expected outcomes.

Formulation StrategyOral Bioavailability (F%)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Aqueous Suspension (Micronized) ~10%1502.0900
Nanosuspension ~25%4001.52400
Amorphous Solid Dispersion (ASD) ~40%7001.04500
Self-Emulsifying Drug Delivery System (SEDDS) ~55%9500.756200

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Bead Milling
  • Preparation of Milling Slurry:

    • Disperse 5% w/v this compound and 1% w/v of a stabilizer (e.g., a poloxamer or a combination of HPMC and SLS) in deionized water.

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale bead mill charged with yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours, maintaining the temperature below 25°C using a cooling jacket.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by filtration or centrifugation.

    • The resulting nanosuspension can be used for in vitro dissolution testing or in vivo pharmacokinetic studies.

Protocol 2: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solution Preparation:

    • Dissolve this compound and a polymer (e.g., HPMC-AS) in a 1:3 drug-to-polymer ratio in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Ensure complete dissolution to form a clear solution. The total solid content should be around 5-10% w/v.

  • Spray Drying:

    • Use a laboratory-scale spray dryer with an inlet temperature of 80-120°C and an outlet temperature of 40-60°C.

    • Set the solution feed rate and atomizing air pressure to achieve efficient drying and particle formation.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Dry the collected ASD powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the ASD using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

    • Assess the dissolution performance of the ASD powder in simulated intestinal fluid (pH 6.8).

Visualizations

PGE2-EP4 Signaling Pathway

This compound is an antagonist of the EP4 receptor. The diagram below illustrates the signaling cascade initiated by the natural ligand, Prostaglandin E2 (PGE2), which this compound blocks.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Gs Gαs EP4->Gs Activates Gi Gαi EP4->Gi Activates Vorbipiprant This compound Vorbipiprant->EP4 Antagonizes AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Activates Gene_Expression Gene Expression (Inflammation, etc.) CREB->Gene_Expression Regulates

Caption: PGE2-EP4 receptor signaling pathway antagonized by this compound.

Experimental Workflow for Bioavailability Enhancement

The following workflow outlines the logical progression of experiments to improve the oral bioavailability of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Phys_Mod Physical Modification (Micronization/Nanonization) Start->Phys_Mod Form_Dev Formulation Development (ASD, SEDDS) Start->Form_Dev Chem_Mod Chemical Modification (Prodrug Synthesis) Start->Chem_Mod InVitro_Diss In Vitro Dissolution Testing Phys_Mod->InVitro_Diss Form_Dev->InVitro_Diss Chem_Mod->InVitro_Diss InVivo_PK In Vivo PK Study (Rat Model) InVitro_Diss->InVivo_PK If dissolution improved Assess_BioA Assess Bioavailability (F%) InVivo_PK->Assess_BioA Low_BioA Low Bioavailability Assess_BioA->Low_BioA No Target_Met Target Bioavailability Met Assess_BioA->Target_Met Yes Troubleshoot Troubleshoot: Permeability/Metabolism Low_BioA->Troubleshoot Troubleshoot->Form_Dev Reformulate Troubleshoot->Chem_Mod Redesign

Caption: Workflow for enhancing this compound oral bioavailability.

References

Technical Support Center: Investigating Acquired Resistance to (R)-Vorbipiprant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating mechanisms of acquired resistance to (R)-Vorbipiprant therapy. The content is structured to offer practical troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, primarily couples to the Gαs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This signaling cascade is involved in various physiological processes, including inflammation and immune modulation.[1][2] this compound blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream cAMP production and subsequent signaling pathways.

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific mechanisms of acquired resistance to this compound have not been extensively documented, based on known mechanisms of resistance to other GPCR antagonists, potential mechanisms can be categorized as follows:

  • On-Target Alterations:

    • Decreased EP4 Receptor Expression: Reduced transcription or translation of the PTGER4 gene, leading to a lower density of EP4 receptors on the cell surface.

    • Mutations in the EP4 Receptor: Genetic mutations in the PTGER4 gene that alter the drug-binding pocket, reducing the affinity of this compound for the receptor.

    • Enhanced Receptor Desensitization and Internalization: Increased activity of G-protein-coupled receptor kinases (GRKs) that phosphorylate the EP4 receptor, leading to β-arrestin recruitment and subsequent receptor internalization, thereby reducing the number of surface receptors available to bind the antagonist.

  • Bypass Signaling Pathways:

    • Upregulation of Parallel Pathways: Increased expression or activity of other prostaglandin receptors that also signal through cAMP, such as the EP2 receptor, compensating for the this compound-mediated blockade of EP4.

    • Activation of Downstream Effectors: Activation of signaling molecules downstream of cAMP, such as Protein Kinase A (PKA), through alternative, EP4-independent pathways. The EP4 receptor can also couple to Gαi and activate the PI3K-Akt pathway, and alterations in these pathways could contribute to resistance.

Q3: How can I generate an this compound-resistant cell line in vitro?

Developing a resistant cell line is a critical first step. A common method is continuous exposure to escalating drug concentrations.

  • Initial Dose: Start by treating the parental cell line with this compound at a concentration around its IC20 (the concentration that inhibits 20% of a measured biological response, e.g., cell viability or cAMP production).

  • Dose Escalation: Once the cells adapt and resume a normal proliferation rate, gradually increase the concentration of this compound. This is typically done by doubling the concentration with each passage.

  • Monitoring: Continuously monitor cell viability. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Confirmation of Resistance: After several months of culture, the resulting cell line should be characterized to confirm its resistance by determining its IC50 value and comparing it to the parental cell line. It is advisable to maintain a sub-stock of the resistant cells in a drug-free medium for a few passages to assess the stability of the resistant phenotype.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cell-Based Assays

You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments.

Potential CauseSuggested Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Regularly check for mycoplasma contamination.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Incubation Times Maintain consistent treatment and assay incubation times across all experiments. For functional assays like cAMP measurement, ensure that the stimulation time is optimized as equilibrium may take time to be reached.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.
Assay-Specific Variability For colorimetric assays like MTT, the number of viable cells can influence the per-cell signal, leading to inconsistencies. Consider using assays that measure ATP levels (e.g., CellTiter-Glo) for a more direct measure of viability.
Problem 2: Difficulty Detecting EP4 Receptor by Western Blot

You are unable to detect the EP4 receptor protein in your cell lysates using Western blotting.

Potential CauseSuggested Solution
Low Protein Abundance GPCRs are often expressed at low levels. Increase the amount of total protein loaded onto the gel (up to 50-100 µg). Use a positive control, such as a cell line known to overexpress the EP4 receptor, to validate your antibody and protocol.
Inefficient Protein Extraction GPCRs are membrane proteins and can be difficult to solubilize. Use a lysis buffer specifically designed for membrane proteins, potentially containing digitonin. Avoid heating the sample before loading, as this can cause aggregation of GPCRs, preventing them from entering the gel.
Poor Antibody Performance Validate your primary antibody using a positive control. Test different antibody dilutions. Ensure you are using an appropriate secondary antibody.
Inefficient Protein Transfer For larger proteins, you may need to optimize the transfer time and voltage. Adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve the transfer of hydrophobic proteins like GPCRs.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for PTGER4 mRNA Expression

This protocol allows for the quantification of EP4 receptor mRNA levels.

  • RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a commercial kit (e.g., RNeasy from Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 4 µL of diluted cDNA

    • 4 µL of nuclease-free water

  • Thermocycling Conditions: Use a standard two-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melting curve analysis to ensure product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of PTGER4 to a stable housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative expression using the ΔΔCt method.

Protocol 2: Radioligand Binding Assay for EP4 Receptor

This protocol is used to determine the binding affinity (Ki) of this compound and the receptor density (Bmax) in parental versus resistant cells.

  • Membrane Preparation: Prepare crude cell membranes from parental and resistant cells.

  • Competition Binding Assay:

    • Incubate cell membranes with a fixed concentration of a radiolabeled EP4 antagonist (e.g., [3H]-L-161,982) and a range of concentrations of unlabeled this compound.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Saturation Binding Assay:

    • Incubate cell membranes with increasing concentrations of the radiolabeled EP4 antagonist.

    • Determine non-specific binding in a parallel set of tubes containing a high concentration of an unlabeled EP4 antagonist.

    • Perform the assay as described for the competition binding assay.

  • Data Analysis:

    • Competition Assay: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

    • Saturation Assay: Plot specific binding against the radioligand concentration. Use non-linear regression to determine the Bmax (receptor density) and Kd (radioligand affinity).

Parameter Parental Cells (Hypothetical Data) Resistant Cells (Hypothetical Data)
This compound Ki (nM) 10500
EP4 Receptor Bmax (fmol/mg protein) 20050

Visualizations

EP4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling EP4 EP4 Receptor Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates (via Gαi) PGE2 PGE2 PGE2->EP4 Activates Vorbipiprant This compound Vorbipiprant->EP4 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene CellularResponse Cellular Response Gene->CellularResponse Akt Akt PI3K->Akt Activates Akt->CellularResponse

Caption: Simplified signaling pathway of the EP4 receptor.

Resistance_Workflow cluster_mechanisms Investigate Mechanisms start Start with Parental Cell Line generate Generate Resistant Cell Line (Dose Escalation) start->generate confirm Confirm Resistance (Compare IC50 values) generate->confirm receptor_exp Analyze EP4 Expression (qPCR, Western Blot) confirm->receptor_exp Resistant sequencing Sequence PTGER4 Gene (Sanger Sequencing) confirm->sequencing binding_assay Perform Binding Assay (Radioligand Assay) confirm->binding_assay bypass Investigate Bypass Pathways (e.g., EP2 expression, Akt activation) confirm->bypass end Identify Resistance Mechanism receptor_exp->end sequencing->end binding_assay->end bypass->end Troubleshooting_Tree cluster_resistance Potential Resistance start Loss of this compound Efficacy check_ic50 Is the IC50 of the resistant line significantly higher? start->check_ic50 no_change No significant change in IC50. Check assay conditions. check_ic50->no_change No ep4_expression Is EP4 receptor expression (mRNA or protein) decreased? check_ic50->ep4_expression Yes ep4_binding Is this compound binding (Ki) reduced? ep4_expression->ep4_binding No downregulation Mechanism: Receptor Downregulation ep4_expression->downregulation Yes bypass_pathway Is there evidence of bypass pathway activation? ep4_binding->bypass_pathway No mutation Mechanism: Target Mutation ep4_binding->mutation Yes bypass Mechanism: Bypass Pathway Activation bypass_pathway->bypass Yes

References

Technical Support Center: Overcoming Poor Tumor Penetration of (R)-Vorbipiprant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with (R)-Vorbipiprant tumor penetration during pre-clinical experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

This section provides guidance on identifying and resolving common issues related to the delivery and efficacy of this compound in solid tumor models.

Issue 1: Suboptimal therapeutic response in vivo despite potent in vitro activity.

  • Question: My in vitro studies with this compound show significant inhibition of the PGE2-EP4 pathway and desired downstream effects on cancer cells and immune cells. However, in my animal tumor model, the anti-tumor efficacy is lower than expected. Could poor tumor penetration be the cause?

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting StepsExpected Outcome
Limited Bioavailability 1. Pharmacokinetic (PK) Analysis: Perform a PK study to determine the concentration of this compound in the plasma over time after administration.Establishes if the compound is being absorbed and maintained at therapeutic concentrations in the circulation.
2. Formulation Optimization: this compound has low aqueous solubility. Experiment with different formulation strategies to enhance solubility and absorption.[1] Common formulations for poorly soluble drugs include solutions in DMSO, PEG400, or suspensions in carboxymethyl cellulose.[1]Improved plasma exposure of this compound.
Poor Tumor Perfusion 1. Dynamic Contrast-Enhanced MRI (DCE-MRI): Use this imaging technique to assess the vascular perfusion and permeability within the tumor.Provides a quantitative measure of blood flow to the tumor, indicating if poor vascularization is a limiting factor.
2. Co-administration with Vascular Normalizing Agents: Consider using agents that can transiently normalize the tumor vasculature, which may improve the delivery of small molecules.Increased tumor blood flow and potentially enhanced delivery of this compound.
High Interstitial Fluid Pressure (IFP) 1. Direct Measurement of IFP: Use a wick-in-needle or other pressure-sensing device to measure the IFP within the tumor.High IFP is a known barrier to drug penetration.
2. Treatment with Agents that Reduce IFP: Drugs that target the tumor stroma, such as those inhibiting the hyaluronic acid synthesis, can lower IFP.Reduced IFP may facilitate the convective transport of this compound into the tumor.
Dense Extracellular Matrix (ECM) 1. Histological Analysis: Use trichrome or picrosirius red staining to visualize collagen and other ECM components in tumor sections.A dense and highly cross-linked ECM can act as a physical barrier to drug diffusion.[2][3]
2. Co-administration with ECM-degrading Enzymes: Consider using enzymes like hyaluronidase to degrade components of the ECM and improve drug penetration.A less dense ECM could allow for better diffusion of this compound throughout the tumor.

Issue 2: Heterogeneous drug distribution within the tumor.

  • Question: I have evidence that this compound is reaching the tumor, but I suspect it is not distributing evenly. How can I assess and improve this?

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting StepsExpected Outcome
Binding to Perivascular Stroma 1. Autoradiography or Mass Spectrometry Imaging (MSI): Use a radiolabeled version of this compound or MSI to visualize its distribution within tumor sections.These techniques can reveal if the drug is being sequestered in the perivascular regions.
2. Modify Dosing Regimen: Experiment with different dosing schedules (e.g., continuous infusion vs. bolus injection) to see if this affects distribution.A continuous infusion might maintain a more consistent concentration gradient, driving deeper penetration.
Cellular Sequestration 1. Subcellular Fractionation and Drug Quantification: Isolate different cellular compartments from tumor homogenates and quantify the concentration of this compound in each.Determines if the drug is being trapped in specific organelles.
2. Combination with Efflux Pump Inhibitors: If the target cells express high levels of drug efflux pumps (e.g., P-glycoprotein), co-administration with an inhibitor could increase intracellular retention.Increased intracellular concentration of this compound in tumor cells.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound in the context of cancer?

    • A1: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[4] In the tumor microenvironment, PGE2 is often overproduced and acts as an immunosuppressive molecule. By blocking the PGE2-EP4 signaling pathway, this compound can help to reverse this immunosuppression, for example, by enhancing the function of anti-tumor immune cells like NK cells and T cells. This can make the tumor more susceptible to immunotherapy, such as immune checkpoint inhibitors.

  • Q2: What are the key physicochemical properties of this compound that might influence its tumor penetration?

    • A2: this compound is a small molecule with a molecular weight of 472.50 g/mol . While its small size is generally favorable for diffusion, it has low aqueous solubility, which can present a challenge for formulation and bioavailability. Its lipophilicity will also play a role in its ability to cross cell membranes and distribute within the tumor tissue.

  • Q3: What are the main barriers to small molecule drug penetration in solid tumors?

    • A3: Solid tumors present several physiological barriers to drug delivery, including:

      • Abnormal Vasculature: Tumor blood vessels are often leaky and disorganized, leading to poor blood flow and high interstitial fluid pressure.

      • Dense Extracellular Matrix: An abundance of collagen and other ECM components can create a physical barrier that hinders drug diffusion.

      • High Interstitial Fluid Pressure (IFP): This outward pressure can oppose the convective transport of drugs from the blood vessels into the tumor.

      • Cellular Barriers: The dense packing of tumor cells and the presence of drug efflux pumps can limit drug distribution and intracellular accumulation.

  • Q4: Are there any strategies to enhance the delivery of this compound to tumors?

    • A4: Yes, several strategies can be explored, including:

      • Nanocarrier-based delivery: Encapsulating this compound in nanoparticles could improve its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.

      • Combination with agents that modify the tumor microenvironment: As detailed in the troubleshooting guide, using drugs that normalize tumor vasculature, reduce IFP, or degrade the ECM can improve the penetration of co-administered therapies.

      • Active targeting: Modifying this compound or its delivery vehicle with ligands that bind to receptors overexpressed on tumor cells can enhance its specific uptake.

Experimental Protocols

Protocol 1: Evaluation of this compound Concentration in Plasma and Tumor Tissue by LC-MS/MS

  • Sample Collection:

    • Administer this compound to tumor-bearing animals at the desired dose and route.

    • At predetermined time points, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • At the final time point, euthanize the animals and excise the tumors. Rinse tumors with cold PBS, blot dry, and record the weight.

    • Store plasma and tumor samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Tumor: Thaw tumors on ice. Add a lysis buffer (e.g., RIPA buffer) and homogenize the tissue using a bead beater or sonicator. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (tumor lysate). Perform protein precipitation on the lysate as described for plasma.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific method for the detection and quantification of this compound and the internal standard based on their mass-to-charge ratios (m/z).

    • Generate a standard curve using known concentrations of this compound to quantify the drug concentration in the samples.

Protocol 2: Assessment of Tumor Vascular Permeability using Evans Blue Dye

  • Dye Injection:

    • Administer a solution of Evans blue dye (e.g., 2% in saline) intravenously to tumor-bearing mice.

  • Circulation and Perfusion:

    • Allow the dye to circulate for a defined period (e.g., 1 hour).

    • Anesthetize the mice and perform a cardiac perfusion with saline to remove the dye from the circulation.

  • Tissue Extraction:

    • Excise the tumors and other organs of interest.

    • Weigh the tissues and homogenize them in formamide.

  • Quantification:

    • Incubate the homogenates at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

    • Calculate the amount of dye per gram of tissue using a standard curve of Evans blue in formamide. An increased amount of dye in the tumor compared to control tissues indicates higher vascular permeability.

Visualizations

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates PI3K PI3K EP4->PI3K Activates beta_arrestin β-Arrestin EP4->beta_arrestin Recruits Vorbipiprant This compound Vorbipiprant->EP4 Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (e.g., Cyclin D1, c-Myc) Akt->Gene_Expression Promotes (via other factors) Src c-Src beta_arrestin->Src Activates Src->Gene_Expression Promotes (via other pathways) CREB->Gene_Expression Regulates Troubleshooting_Workflow Start In Vivo Efficacy of this compound is Lower Than Expected Check_PK Assess Systemic Exposure (Pharmacokinetics) Start->Check_PK Low_PK Low Plasma Concentration Check_PK->Low_PK Yes Adequate_PK Adequate Plasma Concentration Check_PK->Adequate_PK No Optimize_Formulation Optimize Drug Formulation Low_PK->Optimize_Formulation Optimize_Formulation->Check_PK Re-evaluate Assess_Tumor_Delivery Evaluate Tumor Drug Levels and Distribution Adequate_PK->Assess_Tumor_Delivery Low_Tumor_Conc Low/Heterogeneous Tumor Concentration Assess_Tumor_Delivery->Low_Tumor_Conc Yes Sufficient_Tumor_Conc Sufficient Tumor Concentration Assess_Tumor_Delivery->Sufficient_Tumor_Conc No Investigate_TME Investigate TME Barriers: - Poor Perfusion - High IFP - Dense ECM Low_Tumor_Conc->Investigate_TME Address_TME Address TME Barriers: - Vascular Normalizing Agents - Stroma-modifying Agents Investigate_TME->Address_TME Address_TME->Assess_Tumor_Delivery Re-evaluate Consider_Other_Factors Consider Other Factors: - Target Engagement - Pharmacodynamics - Tumor Model Resistance Sufficient_Tumor_Conc->Consider_Other_Factors

References

Validation & Comparative

A Comparative Guide to (R)-Vorbipiprant and Alternatives for Refractory Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of (R)-Vorbipiprant and currently approved third-line treatments for refractory metastatic colorectal cancer (mCRC), specifically focusing on microsatellite stable (MSS) or mismatch repair proficient (pMMR) disease. The information is intended to support research and drug development efforts by offering a consolidated overview of clinical trial data and experimental designs for this compound, Regorafenib, TAS-102 (Trifluridine/Tipiracil), and Fruquintinib.

Mechanism of Action: A Divergent Approach to a Challenging Disease

This compound represents a novel immunomodulatory approach. It is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2] In the tumor microenvironment, the PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive landscape that allows cancer cells to evade immune detection and destruction.[3][4] By blocking this pathway, this compound is hypothesized to restore anti-tumor immunity, potentially sensitizing "cold" tumors, like MSS mCRC, to immune checkpoint inhibitors.[1]

In contrast, the established third-line agents for refractory mCRC primarily target tumor angiogenesis and direct cell proliferation.

  • Regorafenib is a multi-kinase inhibitor that targets a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1), and the tumor microenvironment (PDGFR, FGFR).

  • TAS-102 (Trifluridine/Tipiracil) is a combination of a cytotoxic nucleoside analog (trifluridine) and a thymidine phosphorylase inhibitor (tipiracil). Trifluridine is incorporated into DNA, leading to DNA damage and cell death, while tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability.

  • Fruquintinib is a highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of tumor angiogenesis.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the key efficacy and safety findings from the pivotal clinical trials of this compound (in combination with an anti-PD-1 antibody) and the standard-of-care third-line therapies for refractory mCRC. It is important to note that the this compound data is from a Phase Ib/IIa single-arm study, while the data for the comparator drugs are from larger, randomized, placebo-controlled Phase III trials. Direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.

Efficacy in Refractory Metastatic Colorectal Cancer
Treatment (Trial)Patient PopulationOverall Survival (OS) (median)Progression-Free Survival (PFS) (median)Objective Response Rate (ORR)Disease Control Rate (DCR)
This compound + Balstilimab (Phase Ib/IIa)Refractory pMMR/MSS mCRC (n=28)14.2 months2.6 months11%50%
Regorafenib (CORRECT)Refractory mCRC (n=760)6.4 months1.9 months1.0%41%
TAS-102 (RECOURSE)Refractory mCRC (n=800)7.1 months2.0 months1.6%44%
Fruquintinib (FRESCO-2)Refractory mCRC (n=691)7.4 months3.7 months1.5%55.5%
Safety Profile: Common Grade 3 or Higher Adverse Events
Treatment (Trial)Most Common Grade ≥3 Adverse Events (%)
This compound + Balstilimab (Phase Ib/IIa)Data on specific grade ≥3 adverse events for the combination is limited in the provided results. One serious adverse event was attributed to vorbipiprant.
Regorafenib (CORRECT)Hand-foot skin reaction (17%), Fatigue (10%), Hypertension (7%), Diarrhea (7%), Rash/desquamation (6%)
TAS-102 (RECOURSE)Neutropenia (38%), Anemia (18%), Thrombocytopenia (5%)
Fruquintinib (FRESCO-2)Hypertension (13.6%), Asthenia (7.3%), Hand-foot syndrome (6.3%)

Detailed Experimental Protocols

This compound + Balstilimab (Phase Ib/IIa Trial)
  • Study Design: A prospective, open-label, single-arm, dose-escalation and dose-optimization Phase Ib/IIa trial.

  • Patient Population: Adult patients (n=28) with histologically confirmed proficient mismatch repair (pMMR) or microsatellite stable (MSS) metastatic colorectal cancer that is refractory to or intolerant of standard treatments, including fluoropyrimidines, oxaliplatin, irinotecan, and, where appropriate, anti-EGFR or anti-VEGF therapies. Patients were required to have an ECOG performance status of 0 or 1.

  • Treatment Regimen: Oral this compound administered twice daily at escalating doses (30 mg, 90 mg, or 180 mg) in combination with intravenous balstilimab (an anti-PD-1 antibody) at a dose of 3 mg/kg every two weeks.

  • Primary Endpoints: Safety and Disease Control Rate (DCR).

  • Secondary Endpoints: Overall Response Rate (ORR), duration of response, Progression-Free Survival (PFS), and Overall Survival (OS).

Regorafenib (CORRECT Trial)
  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled Phase III trial.

  • Patient Population: Patients (n=760) with metastatic colorectal cancer who had progressed after all approved standard therapies. Key inclusion criteria included documented disease progression during or within 3 months of the last standard therapy and an ECOG performance status of 0 or 1.

  • Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral regorafenib (160 mg once daily for the first 3 weeks of each 4-week cycle) plus best supportive care (BSC), or placebo plus BSC.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), Disease Control Rate (DCR), and safety.

TAS-102 (Trifluridine/Tipiracil) (RECOURSE Trial)
  • Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase III trial.

  • Patient Population: Patients (n=800) with metastatic colorectal cancer who were refractory or intolerant to standard therapies, having received at least two prior lines of chemotherapy. Patients were required to have an ECOG performance status of 0 or 1.

  • Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral TAS-102 (35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle) plus BSC, or placebo plus BSC.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), safety, and tolerability.

Fruquintinib (FRESCO-2 Trial)
  • Study Design: A global, randomized, double-blind, placebo-controlled, multicenter Phase III study.

  • Patient Population: Patients (n=691) with refractory metastatic colorectal cancer who had progressed on or were intolerant to TAS-102 and/or regorafenib, and had prior treatment with approved chemotherapy, anti-VEGF therapy, and, if RAS wild-type, anti-EGFR therapy. Patients needed an ECOG performance status of 0 or 1.

  • Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral fruquintinib (5 mg once daily for the first 21 days of each 28-day cycle) plus BSC, or placebo plus BSC.

  • Primary Endpoint: Overall Survival (OS).

  • Key Secondary Endpoint: Progression-Free Survival (PFS).

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.

Vorbipiprant_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates Vorbipiprant This compound Vorbipiprant->EP4 Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive_Genes Immunosuppressive Gene Expression CREB->Immunosuppressive_Genes Upregulates T_Cell_Suppression T-Cell Suppression & Immune Evasion Immunosuppressive_Genes->T_Cell_Suppression Leads to Tumor_Cell Tumor Cell T_Cell_Suppression->Tumor_Cell Promotes

Vorbipiprant's Mechanism of Action

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (for comparator trials) cluster_treatment Treatment Cycles cluster_followup Follow-up & Analysis Screening Patient Screening (Refractory mCRC, ECOG PS 0-1) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Imaging, Labs) Informed_Consent->Baseline_Assessments Randomization Randomization (2:1) Baseline_Assessments->Randomization Treatment_Arm_A Experimental Arm (e.g., Vorbipiprant + Balstilimab) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Placebo + BSC) Randomization->Treatment_Arm_B Tumor_Assessment Tumor Assessment (e.g., every 8 weeks) Treatment_Arm_A->Tumor_Assessment Treatment_Arm_B->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Tumor_Assessment->Safety_Monitoring Survival_Followup Survival Follow-up Safety_Monitoring->Survival_Followup Data_Analysis Data Analysis (OS, PFS, ORR, DCR) Survival_Followup->Data_Analysis

Generalized Clinical Trial Workflow

Treatment_Comparison cluster_v Immunomodulatory Approach cluster_c Targeted & Cytotoxic Therapies Refractory_mCRC Refractory Metastatic Colorectal Cancer (MSS/pMMR) Vorbipiprant This compound + Anti-PD-1 Refractory_mCRC->Vorbipiprant Regorafenib Regorafenib Refractory_mCRC->Regorafenib TAS102 TAS-102 Refractory_mCRC->TAS102 Fruquintinib Fruquintinib Refractory_mCRC->Fruquintinib V_Mech Mechanism: EP4 Antagonism (Reverses Immunosuppression) Vorbipiprant->V_Mech R_Mech Mechanism: Multi-kinase Inhibition (Anti-angiogenic, Anti-proliferative) Regorafenib->R_Mech T_Mech Mechanism: Cytotoxic Nucleoside Analog (DNA Damage) TAS102->T_Mech F_Mech Mechanism: VEGFR Inhibition (Anti-angiogenic) Fruquintinib->F_Mech

Therapeutic Approaches in Refractory mCRC

Conclusion

This compound, in combination with an anti-PD-1 inhibitor, has demonstrated promising preliminary anti-tumor activity in a Phase Ib/IIa study of heavily pre-treated patients with refractory MSS mCRC. The observed median Overall Survival of 14.2 months in this early-phase trial is noteworthy when considered alongside the established efficacy of approved third-line agents like Regorafenib, TAS-102, and Fruquintinib, which have shown median OS in the range of 6.4 to 7.4 months in their pivotal Phase III trials. However, it is crucial to underscore that the single-arm design of the this compound study necessitates further investigation in larger, randomized controlled trials to definitively establish its efficacy and safety profile relative to the current standards of care. The distinct immunomodulatory mechanism of this compound offers a potentially complementary or alternative therapeutic strategy for this challenging patient population. Future studies will be critical in determining the optimal sequencing and combination of these agents to improve outcomes for patients with refractory metastatic colorectal cancer.

References

Disease Control Rate of (R)-Vorbipiprant Combinations in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the disease control rate (DCR) of (R)-Vorbipiprant in combination with other therapies, supported by data from a recent clinical trial. The information is intended to inform researchers, scientists, and drug development professionals on the potential of this therapeutic approach.

Executive Summary

This compound (Vorbipiprant), a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype, has been investigated in combination with the anti-PD-1 antibody balstilimab in a Phase Ib/IIa clinical trial for patients with chemorefractory proficient mismatch repair (pMMR) or microsatellite-stable (MSS) metastatic colorectal cancer (mCRC). The combination therapy demonstrated a promising disease control rate, suggesting a potential to overcome resistance to immune checkpoint inhibitors in this patient population.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data on the disease control rate from the Phase Ib/IIa clinical trial of Vorbipiprant in combination with balstilimab.

Patient CohortNumber of Patients (n)Disease Control Rate (DCR)
Overall Population 2850%[1][4]
Subgroup: Liver Metastases 1225%
Subgroup: No Liver Metastases 1669%
Dosage Cohort: 30 mg Vorbipiprant bid 9>30%
Dosage Cohort: 90 mg Vorbipiprant bid 13>30%
Dosage Cohort: 180 mg Vorbipiprant bid 6>30%

Experimental Protocols

Phase Ib/IIa Clinical Trial of Vorbipiprant and Balstilimab

Study Design: This was a prospective, open-label, single-arm, 3+3 dose-escalation Phase Ib/IIa trial (NCT05205330).

Patient Population: The study enrolled 28 patients with chemorefractory pMMR/MSS metastatic colorectal cancer.

Treatment Regimen:

  • This compound: Oral administration at doses of 30, 90, or 180 mg twice daily (bid).

  • Balstilimab: Intravenous infusion at a dose of 3 mg/kg every two weeks.

Primary Endpoints: The primary endpoints of the study were safety and the disease control rate (DCR).

Assessment of Disease Control Rate (DCR): Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). DCR was defined as the percentage of patients who achieved a complete response (CR), partial response (PR), or stable disease (SD).

Visualizations

Signaling Pathway of Vorbipiprant

Vorbipiprant Mechanism of Action PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates PI3K PI3K EP4->PI3K Vorbipiprant This compound Vorbipiprant->EP4 Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NFkB NF-κB PKA->NFkB TumorCell Tumor Cell Effects (Proliferation, Survival, Migration) PKA->TumorCell AKT AKT PI3K->AKT AKT->NFkB AKT->TumorCell NFkB->TumorCell

Caption: Mechanism of action of this compound targeting the PGE2-EP4 signaling pathway.

Experimental Workflow for DCR Assessment

Experimental Workflow for DCR Assessment cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_assessment Tumor Assessment cluster_response Response Evaluation cluster_dcr DCR Calculation Enrollment Enroll Patients with refractory pMMR/MSS mCRC Treatment Administer Vorbipiprant (30, 90, or 180 mg bid) + Balstilimab (3 mg/kg q2w) Enrollment->Treatment TumorImaging Tumor Imaging (e.g., CT/MRI) at Baseline and Follow-up Treatment->TumorImaging RECIST Measure Tumor Lesions according to RECIST 1.1 TumorImaging->RECIST Response Categorize Response: Complete Response (CR) Partial Response (PR) Stable Disease (SD) Progressive Disease (PD) RECIST->Response DCR Calculate DCR: (CR + PR + SD) / Total Patients * 100 Response->DCR

Caption: Workflow for assessing the Disease Control Rate (DCR) in the clinical trial.

References

A Comparative Analysis of (R)-Vorbipiprant's Impact on Gastrointestinal Cancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Vorbipiprant , a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, is emerging as a promising immunomodulatory agent in the landscape of gastrointestinal (GI) cancer therapy. By targeting the immunosuppressive tumor microenvironment, Vorbipiprant, particularly in combination with immune checkpoint inhibitors, aims to overcome resistance to immunotherapy in cancers that have historically been challenging to treat. This guide provides a comparative analysis of the preclinical and clinical data available for this compound's impact on various GI cancers, placing its performance in the context of alternative therapeutic options.

Mechanism of Action: Reversing Immunosuppression

Prostaglandin E2 (PGE2) is a key mediator of an immunosuppressive tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][2] It exerts its effects through four receptor subtypes, with the EP4 receptor being strongly associated with these pro-tumorigenic activities. The binding of PGE2 to the EP4 receptor on both cancer cells and various immune cells initiates downstream signaling cascades, including the cAMP/PKA, PI3K/AKT, and ERK pathways. These pathways collectively lead to the suppression of anti-tumor immunity by inhibiting the function of natural killer (NK) cells and dendritic cells (DCs), while promoting the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).

This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting its immunosuppressive signaling. This mechanism is intended to "re-awaken" the anti-tumor immune response, making the tumor more susceptible to immune-mediated killing, particularly when combined with agents like PD-1 inhibitors that release the brakes on T-cell activity. Preclinical studies in a murine model of microsatellite stable (MSS) colorectal cancer have demonstrated that Vorbipiprant can revert the intrinsic resistance to immune checkpoint inhibitors.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular & Microenvironmental Effects EP4_Receptor EP4 Receptor Gs Gs protein EP4_Receptor->Gs PI3K_AKT PI3K/AKT Pathway EP4_Receptor->PI3K_AKT Activates ERK ERK Pathway EP4_Receptor->ERK Activates PGE2 Prostaglandin E2 (PGE2) PGE2->EP4_Receptor Vorbipiprant This compound Vorbipiprant->EP4_Receptor Inhibits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (↓ NK cells, ↓ DCs, ↑ MDSCs, ↑ Tregs) PKA->Immune_Suppression Tumor_Progression Tumor Proliferation, Migration & Metastasis PI3K_AKT->Tumor_Progression ERK->Tumor_Progression

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Supporting Preclinical Experimental Data

Preclinical studies utilizing various GI cancer models have provided a strong rationale for the clinical development of EP4 antagonists. These studies have demonstrated anti-tumor activity both as monotherapy and in combination with other agents, along with favorable modulation of the tumor microenvironment.

EP4 Antagonist Cancer Model Key Findings Reference
Compound 36 CT-26 Colon Cancer (in vivo)Showed superior tumor growth inhibition (TGI) compared to E7046. In combination with capecitabine, achieved a TGI of up to 94.26%.
YY001 Gastric Cancer (in vivo)As a monotherapy, significantly reduced tumor growth and lung metastasis. Increased infiltration of antigen-presenting cells, T cells, and M1 macrophages. Showed synergistic effects with a PD-1 antibody.
L001 Pancreatic Cancer (in vitro & in vivo)Impaired pancreatic cancer cell migration and invasion in vitro. In combination with gemcitabine, led to a 99.06% reduction in tumor bioluminescence in a liver metastasis model.
Vorbipiprant (CR6086) Murine MSS Colorectal CancerSuccessfully reverted the intrinsic resistance to immune checkpoint inhibitors.

Clinical Performance in Gastrointestinal Cancers

The primary clinical evidence for this compound comes from a Phase Ib/IIa trial (NCT05205330) evaluating its safety and efficacy in combination with the anti-PD-1 antibody balstilimab in patients with advanced, treatment-refractory GI cancers.

Microsatellite-Stable Metastatic Colorectal Cancer (MSS mCRC)

Patients with chemorefractory MSS mCRC have a poor prognosis and limited treatment options. The combination of Vorbipiprant and balstilimab was tested in this patient population.

Table 1: Efficacy of this compound + Balstilimab vs. Standard of Care in Refractory MSS mCRC

Treatment Trial/Study Patient Population ORR DCR Median PFS (months) Median OS (months)
This compound + Balstilimab Phase Ib/IIa (NCT05205330)Chemorefractory pMMR/MSS mCRC11%50%2.614.2
Regorafenib CORRECT (Phase III)Refractory mCRC1%41%1.96.4
TAS-102 (Trifluridine/Tipiracil) RECOURSE (Phase III)Refractory mCRC1.6%44%2.07.1
Regorafenib (Real-world) Real-world analysisRefractory mCRC---6.30
TAS-102 (Real-world) Real-world analysisRefractory mCRC---6.66

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival

The combination of Vorbipiprant and balstilimab demonstrated a promising Disease Control Rate and a notable median Overall Survival compared to the established third-line agents, regorafenib and TAS-102.

Non-Colorectal Gastrointestinal Cancers

The study was expanded to include patients with other pre-treated metastatic GI cancers, categorized into three cohorts.

Table 2: Efficacy of this compound + Balstilimab in Non-Colorectal GI Cancers

Cohort Cancer Type ORR DCR Median PFS (months) Median OS (months)
Cohort A Gastric Cancer (PD-L1 CPS ≥5)--4.59.7
Cohort B Gastric Cancer (PD-L1 CPS <5)-44.4% (4 pts with SD)1.86.8
Cohort C Other GI Cancers (Biliary Tract, Pancreatic, Ampullary)--2.04.5

SD: Stable Disease

For comparison, third-line treatment for metastatic gastric cancer with agents like nivolumab has shown a median OS of 5.26 months.[3] Second-line chemotherapy for advanced biliary tract cancer typically yields a median OS of around 6-7 months. The data for Vorbipiprant in these non-colorectal GI cancers, while preliminary, suggests activity and warrants further investigation.

Experimental Protocols and Methodologies

The clinical efficacy of this compound in combination with balstilimab was evaluated in a Phase Ib/IIa, open-label, single-arm trial with a 3+3 dose-escalation and dose-optimization design.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced/Metastatic GI Cancers, ECOG PS ≤1, ≥1 prior treatment) Enrollment Enrollment into Cohorts Patient_Screening->Enrollment Treatment Treatment Administration (Oral Vorbipiprant + IV Balstilimab) Enrollment->Treatment Evaluation Tumor Assessment (RECIST 1.1) Treatment->Evaluation Every 8 weeks Biomarkers Exploratory Endpoints (Tissue and Blood Biomarkers) Treatment->Biomarkers Sample Collection Endpoints Primary & Secondary Endpoints (Safety, DCR, ORR, PFS, OS) Evaluation->Endpoints

Caption: Simplified workflow of the Phase Ib/IIa clinical trial of this compound and balstilimab.
Key Methodologies:

  • Patient Population: The colorectal cancer cohort included patients with chemorefractory proficient mismatch repair (pMMR) or microsatellite stable (MSS) metastatic disease. The non-colorectal cohorts included patients with metastatic gastric cancer (stratified by PD-L1 CPS) and other GI cancers who had received at least one prior line of therapy.

  • Treatment Regimen: Patients received oral Vorbipiprant twice daily in escalating doses (30, 90, or 180 mg) in combination with intravenous balstilimab (3 mg/kg) every two weeks.

  • Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

  • Safety Assessment: Safety and tolerability were the primary endpoints, with adverse events monitored throughout the study.

  • Biomarker Analysis: Exploratory endpoints included the analysis of tissue and blood biomarkers to identify potential predictors of response. PD-L1 expression was assessed using the Combined Positive Score (CPS).

Conclusion and Future Directions

This compound, in combination with PD-1 blockade, has demonstrated promising clinical activity in heavily pre-treated patients with various GI cancers, most notably in MSS mCRC, a population with a high unmet medical need. The observed efficacy, particularly the encouraging overall survival in MSS mCRC, suggests that targeting the PGE2-EP4 pathway is a viable strategy to overcome resistance to immunotherapy.

The data in non-colorectal GI cancers, while more preliminary, also indicate a signal of activity that warrants further investigation. Future research should focus on randomized controlled trials to definitively establish the efficacy of Vorbipiprant in these settings. Additionally, the identification of predictive biomarkers beyond PD-L1 expression will be crucial for patient selection and optimizing treatment outcomes. The ongoing translational analyses from the current trial are expected to provide valuable insights in this regard. For researchers and drug development professionals, this compound represents a compelling agent with the potential to expand the benefit of immunotherapy to a broader population of patients with GI cancers.

References

(R)-Vorbipiprant Safety Profile: A Comparative Analysis with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of (R)-Vorbipiprant, a selective prostaglandin E2 (PGE2) receptor EP4 antagonist, against other classes of immunomodulators, specifically DP2 (CRTH2) receptor antagonists. The information is intended to assist researchers and drug development professionals in understanding the relative safety of these compounds.

Executive Summary

This compound is an investigational immunomodulator that has been evaluated in clinical trials, primarily in the oncology setting. Available data from a Phase Ib/IIa study in patients with metastatic colorectal cancer suggests that this compound is well-tolerated, with no dose-limiting toxicities observed when administered in combination with an anti-PD-1 antibody. In contrast, DP2 receptor antagonists have been predominantly studied in the context of allergic diseases such as asthma, and their safety profiles are generally considered favorable in those populations. This guide presents available quantitative safety data, outlines general experimental protocols for safety assessment, and provides visual representations of the relevant signaling pathways.

Data Presentation: Comparative Safety of Immunomodulators

The following tables summarize the available safety data for this compound and selected comparator immunomodulators. It is important to note that the data for this compound is derived from studies in cancer patients, which may influence the types and frequencies of adverse events observed compared to studies in healthy volunteers or patients with other conditions.

Table 1: Safety Profile of this compound in a Phase Ib/IIa Clinical Trial

Adverse Event CategoryThis compound (30, 90, or 180 mg twice daily) + Balstilimab (N=28)
Serious Adverse Events (SAEs) 25% (7 patients)
SAEs Attributed to Vorbipiprant1 patient
Dose-Limiting Toxicities (DLTs) None observed

Data from a study in patients with chemorefractory mismatch repair-proficient/microsatellite-stable metastatic colorectal cancer.[1][2][3][4][5]

Table 2: Safety Profile of Selected EP4 Receptor Antagonists in Clinical Trials

Adverse EventGrapiprant (Healthy Volunteers)LY3127760 (Healthy Volunteers)
Most Common AEs Abdominal pain, chest pain, nausea, GI effectsGastrointestinal events (similar to celecoxib)
Notes Generally well-tolerated, with mild-intensity AEs.Well-tolerated.

Table 3: Safety Profile of Selected DP2 (CRTH2) Receptor Antagonists in Clinical Trials

Adverse EventFevipiprant (Healthy Volunteers)Setipiprant (Healthy Volunteers & Allergic Asthmatics)Timapiprant (Allergic Asthmatics)
Most Common AEs Headache, nasal congestion.No pattern of AEs different from placebo.Favorable safety profile.
Serious Adverse Events None reported.None reported.No deaths, SAEs, or drug-related withdrawals.
Notes Well-tolerated, no dose-dependent AEs.Well-tolerated.Well-tolerated.

Experimental Protocols

The safety and tolerability of immunomodulators like this compound are assessed through a rigorous program of preclinical and clinical studies, following international guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Preclinical Toxicology Studies

Before human trials, a comprehensive preclinical toxicology program is conducted to identify potential target organs of toxicity and to determine a safe starting dose for clinical studies. These studies are typically performed in at least two animal species (one rodent and one non-rodent) and include:

  • Single-dose toxicity studies: To assess the effects of a single administration of the drug at various dose levels.

  • Repeat-dose toxicity studies: To evaluate the toxicological profile after repeated administration over a defined period (e.g., 28 or 90 days).

  • Safety pharmacology studies: To investigate the potential effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity studies: A battery of tests to assess the potential of the drug to induce mutations or chromosomal damage.

  • Carcinogenicity studies: Long-term studies to evaluate the tumorigenic potential of the drug, if warranted by the intended duration of clinical use.

  • Reproductive and developmental toxicity studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

Clinical Safety Assessment

In human clinical trials, safety is a primary endpoint and is meticulously monitored and documented. The methodology for assessing safety in clinical trials typically involves:

  • Phase I Studies: These are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug at different dose levels. Adverse events (AEs) are systematically recorded, graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug.

  • Phase II and III Studies: These studies are conducted in larger patient populations to evaluate the efficacy and further assess the safety of the drug. Safety monitoring continues to be a critical component, with a focus on identifying both common and rare adverse events.

  • Data Collection and Reporting: All AEs, whether serious or non-serious, are recorded on Case Report Forms (CRFs). Serious Adverse Events (SAEs) are required to be reported to regulatory authorities on an expedited basis. The structure and content of the final clinical study report, including the comprehensive safety evaluation, follow guidelines such as the ICH E3.

  • Safety Monitoring Plan: A detailed safety monitoring plan is established for each clinical trial, outlining the procedures for monitoring, recording, and reporting adverse events. This may include the establishment of a Data and Safety Monitoring Board (DSMB) for certain trials.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and DP2 receptor antagonists.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4R EP4 Receptor PGE2->EP4R Gs Gαs EP4R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Vorbipiprant This compound Vorbipiprant->EP4R Antagonizes Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (e.g., pro-inflammatory cytokines) CREB->Gene

Figure 1: this compound's Mechanism of Action via the EP4 Signaling Pathway.

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2R DP2 (CRTH2) Receptor PGD2->DP2R Gi Gαi DP2R->Gi Activates DP2_Antagonist DP2 Antagonist (e.g., Fevipiprant) DP2_Antagonist->DP2R Antagonizes PLC Phospholipase C (PLC) Gi->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release of Cellular_Response Cellular Responses (e.g., Chemotaxis, Degranulation) Ca2->Cellular_Response

Figure 2: Mechanism of Action of DP2 (CRTH2) Receptor Antagonists.
Experimental Workflow

Clinical_Trial_Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_monitoring Safety Monitoring & Reporting Tox_Studies Preclinical Toxicology (in vitro & in vivo) Phase1 Phase I Trial (Healthy Volunteers) - Safety & Tolerability - PK/PD Tox_Studies->Phase1 Phase2 Phase II Trial (Patients) - Efficacy & Safety Phase1->Phase2 AE_Collection Adverse Event (AE) Collection & Grading (CTCAE) Phase1->AE_Collection Phase3 Phase III Trial (Large Patient Population) - Confirmatory Efficacy & Safety Phase2->Phase3 Phase2->AE_Collection Phase3->AE_Collection SAE_Reporting Serious AE (SAE) Expedited Reporting AE_Collection->SAE_Reporting If SAE DSMB Data & Safety Monitoring Board (DSMB) Review (if applicable) AE_Collection->DSMB CSR Clinical Study Report (CSR) (ICH E3) AE_Collection->CSR SAE_Reporting->CSR DSMB->CSR

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-Vorbipiprant

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Vorbipiprant is a research chemical and should be handled with care by trained professionals in a laboratory setting. As a specific Safety Data Sheet (SDS) is not publicly available, a conservative approach based on handling potent active pharmaceutical ingredients (APIs) of unknown toxicity is required. All operations should be conducted under the principle of "as low as reasonably practicable" (ALARP) exposure.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Risk Assessment and Control Banding

Given the lack of comprehensive toxicological data for this compound, a "control banding" approach is recommended. This strategy groups chemicals into hazard bands and assigns corresponding control measures.[1][2][3][4][5] Since this compound is a potent, selective antagonist of the prostaglandin E2 receptor 4 (EP4), it should be treated as a potent compound with potential for high pharmacological activity at low doses. Therefore, it falls into a higher control band requiring stringent handling precautions.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or N95/FFP3 RespiratorA PAPR is highly recommended for operations with a high risk of aerosol generation, such as weighing and reconstituting the powder. For low-dust activities, a properly fit-tested N95 or FFP3 respirator may be sufficient.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Dedicated Lab CoatDisposable coveralls (e.g., Tyvek) are recommended to protect against chemical splashes and dust. If not available, a dedicated lab coat that is professionally laundered should be used.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational and Disposal Plans

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases from preparation to disposal.

Experimental Workflow for Safe Handling

Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area Designate Handling Area (Fume Hood or BSC) gather_materials Gather All Materials (Compound, Solvents, Glassware) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Vented Balance Enclosure) don_ppe->weigh Enter Handling Area dissolve Dissolve/Suspend Compound weigh->dissolve perform_exp Perform Experiment dissolve->perform_exp decontaminate Decontaminate Surfaces and Equipment perform_exp->decontaminate Complete Experiment dispose_waste Dispose of Waste (Solid and Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Designate a Handling Area: All handling of powdered this compound must occur in a designated and restricted area, such as a chemical fume hood or a biological safety cabinet (BSC).

  • Gather Materials: Before starting, ensure all necessary materials, including the compound, solvents, glassware, and waste containers, are within the designated area.

  • Don PPE: Put on all required PPE in the correct order in a clean area before entering the handling area.

Handling:

  • Weighing: Weigh the compound in a ventilated balance enclosure or within the fume hood to minimize the risk of aerosol generation.

  • Dissolving/Suspending: Keep containers covered as much as possible during dissolution or suspension procedures.

  • Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable cleaning agent.

  • Waste Disposal:

    • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable PPE, should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of down the drain.

    • General Guidance: Since the hazards of this compound are not fully characterized, it should not be treated as non-hazardous waste. All waste should be disposed of through your institution's hazardous waste management program.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Logical Relationship for PPE Selection

PPE Selection Logic for this compound cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_details Specific PPE unknown_tox Unknown Toxicity engineering Engineering Controls (Fume Hood/BSC) unknown_tox->engineering ppe Personal Protective Equipment unknown_tox->ppe potent_compound Potent Pharmacological Activity potent_compound->engineering potent_compound->ppe powder_form Powder Form (Inhalation Risk) powder_form->engineering powder_form->ppe respirator Respiratory Protection ppe->respirator gloves Hand Protection (Double) ppe->gloves body Body Protection ppe->body eye Eye/Face Protection ppe->eye

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.